alpha-Cyclopropylstyrene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-9(11-7-8-11)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBRSCDCSOKQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231800 | |
| Record name | alpha-Cyclopropylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-76-3 | |
| Record name | α-Cyclopropylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclopropylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Cyclopropylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclopropylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
alpha-Cyclopropylstyrene synthesis from cyclopropyl phenyl ketone
Technical Guide: Synthesis of -Cyclopropylstyrene
Target Molecule: 1-Cyclopropyl-1-phenylethylene (CAS: 825-76-3) Precursor: Cyclopropyl Phenyl Ketone (CAS: 3481-02-5) Primary Methodology: Wittig Olefination[1]
Executive Summary & Strategic Rationale
This guide details the synthesis of
Why the Wittig Reaction?
While styrenes are classically synthesized via Grignard addition (PhMgBr + Ketone) followed by acid-catalyzed dehydration, this route is contraindicated for
The Wittig reaction provides a basic, non-cationic pathway that preserves the strained cyclopropane ring while installing the methylene group with high regiocontrol.
Mechanistic Analysis
The transformation relies on the reaction between cyclopropyl phenyl ketone and the non-stabilized ylide generated from methyltriphenylphosphonium bromide.
Reaction Scheme
Caption: The Wittig pathway avoids cationic intermediates, preserving the cyclopropyl ring integrity.[1]
Critical Mechanistic Steps[1]
-
Ylide Formation: The base removes a proton from the methyl group of the phosphonium salt. This generates the nucleophilic methylene ylide (
).-
Observation: The solution typically turns bright yellow/orange, indicating active ylide.
-
-
Nucleophilic Attack: The ylide carbon attacks the carbonyl carbon of the ketone.[3] Ketones are sterically more hindered and less electrophilic than aldehydes; therefore, this step often requires longer reaction times or slightly elevated temperatures compared to standard aldehyde olefinations.[1]
-
Oxaphosphetane Formation & Collapse: The oxygen of the ketone bonds with the phosphorus, forming a four-membered ring (oxaphosphetane).[3] This ring is unstable and collapses to eject triphenylphosphine oxide (TPPO) and the alkene. The formation of the strong P=O bond drives the reaction.[3]
Experimental Protocol
Safety Warning: n-Butyllithium (n-BuLi) is pyrophoric.[1] Potassium tert-butoxide (KOtBu) is moisture-sensitive and corrosive.[1] Perform all steps under an inert atmosphere (Nitrogen or Argon).
Materials
-
Substrate: Cyclopropyl phenyl ketone (1.0 equiv, e.g., 14.6 g, 100 mmol)
-
Phosphonium Salt: Methyltriphenylphosphonium bromide (1.2 equiv, 42.8 g)
-
Base: Potassium tert-butoxide (KOtBu) (1.25 equiv, 14.0 g) [Note: KOtBu is preferred over n-BuLi for scale-up due to easier handling, though n-BuLi is cleaner for small scale][1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) (300 mL)
-
Inert Gas: Nitrogen or Argon balloon/manifold[1]
Step-by-Step Procedure
-
System Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon while cooling to room temperature.[1]
-
Salt Suspension: Charge the flask with Methyltriphenylphosphonium bromide (42.8 g) and anhydrous THF (200 mL). Stir to create a suspension.
-
Ylide Generation:
-
Cool the suspension to 0°C (ice bath).
-
Add KOtBu (14.0 g) portion-wise (or n-BuLi dropwise via syringe) over 15 minutes.
-
Checkpoint: The mixture should turn a distinct yellow (or orange with n-BuLi).[1]
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Addition of Ketone:
-
Reaction Phase:
-
Workup:
-
Cool the mixture to RT.
-
Quench by slowly adding saturated aqueous Ammonium Chloride (
, 100 mL).[1] -
Extract the aqueous layer with Diethyl Ether or Hexanes (
mL). -
Combine organic layers and wash with Brine.[1]
-
Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure.[1]
-
Purification Workflow
The crude residue will contain the product and a significant amount of solid Triphenylphosphine Oxide (TPPO).
Caption: Removal of TPPO is the primary purification challenge.[1] Trituration precedes distillation.[1]
Characterization & Validation
To ensure the cyclopropyl ring remained intact during synthesis, verify the following spectral signatures.
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR | Vinyl Protons | Confirms terminal alkene ( | |
| 1H NMR | Cyclopropyl | High-field signals confirm intact ring.[1] | |
| 1H NMR | Methine | Cyclopropyl proton adjacent to the double bond. | |
| GC-MS | Molecular Ion | Consistent with | |
| GC-MS | Fragmentation | Base peak often | Loss of ethyl/cyclopropyl fragments or benzyl cation.[1] |
Common Failure Mode: If acid was inadvertently introduced, you may observe signals around 6.0–6.5 ppm indicative of ring-opened internal alkenes (e.g., 1-phenyl-1,3-pentadiene derivatives).[1]
Applications: The Radical Clock
This molecule is not merely a structural building block; it is a kinetic tool.[1]
-
Mechanism: When a radical is generated at the
-position (the carbon between the phenyl and cyclopropyl rings), the cyclopropyl ring opens extremely rapidly ( ) to relieve ring strain, forming a homoallylic radical. -
Usage: By measuring the ratio of ring-closed (cyclopropyl) vs. ring-opened (linear alkene) products in a reaction, researchers can calculate the rate of the radical reaction competing with the ring opening.
References
-
Wittig Reaction Fundamentals
-
Radical Clock Application (Specific Substrate Usage)
-
General Synthesis of Styrenes via Wittig
-
Compound Data & Properties
Sources
- 1. This compound | C11H12 | CID 70000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Iron-catalyzed olefin hydrogenation at 1 bar H 2 with a FeCl 3 –LiAlH 4 catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC02368D [pubs.rsc.org]
spectroscopic data of alpha-Cyclopropylstyrene (NMR, IR, MS)
Structural Elucidation and Spectroscopic Characterization of -Cyclopropylstyrene
Technical Guide for Medicinal Chemistry & Analytical Applications
Executive Summary & Significance
1This guide provides a definitive spectroscopic atlas for researchers synthesizing or characterizing this scaffold.[1] It moves beyond simple data listing to explain the causality of the spectral features, ensuring accurate identification against common isomers like
Synthesis & Sample Preparation
To ensure spectroscopic data validity, high-purity material is required.[1] The most robust, self-validating synthesis for
Optimized Synthetic Protocol
Reaction: Cyclopropyl phenyl ketone + Methyltriphenylphosphonium bromide
-
Reagent Prep: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under
atmosphere. -
Ylide Formation: Add Potassium tert-butoxide (
, 1.2 eq) at 0°C. The solution turns bright yellow (diagnostic of ylide formation).[1] Stir for 30 min. -
Addition: Add Cyclopropyl phenyl ketone (1.0 eq) dropwise.
-
Workup: Stir at room temperature for 4 hours. Quench with saturated
.[1] Extract with hexanes (to precipitate triphenylphosphine oxide).[1] -
Purification: Silica gel chromatography (100% Hexanes).
-Cyclopropylstyrene elutes rapidly ( ).[1]
Synthetic Workflow Diagram
Figure 1: Step-by-step Wittig olefination workflow for high-purity synthesis.
NMR Spectroscopy: Structural Assignment
The NMR spectrum of
H NMR Data (400 MHz, )
The key diagnostic feature is the separation of the vinyl protons and the high-field shift of the cyclopropyl methylene protons.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic | 7.55 – 7.25 | Multiplet | 5H | Phenyl ring protons.[1] |
| Vinyl A | 5.28 | Singlet (fine) | 1H | Trans to cyclopropyl.[1] Deshielded by phenyl ring current.[1] |
| Vinyl B | 4.96 | Singlet (fine) | 1H | Cis to cyclopropyl.[1] Shielded relative to Vinyl A. |
| Cp-Methine | 1.65 – 1.55 | Multiplet | 1H | Tertiary proton.[1] Deshielded by allylic position.[1] |
| Cp-CH2 (a) | 0.85 – 0.75 | Multiplet | 2H | Cyclopropyl methylene (cis to alkene).[1] |
| Cp-CH2 (b) | 0.65 – 0.55 | Multiplet | 2H | Cyclopropyl methylene (trans to alkene).[1] |
Expert Insight: Unlike a standard isopropyl group (septet/doublet), the cyclopropyl methine appears as a complex multiplet due to rigid cis/trans coupling within the ring. The two vinyl protons appear as singlets but often show small geminal coupling (
C NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| Quaternary | 149.5 | C-1 (Alkene |
| Quaternary | 141.2 | Phenyl ipso-carbon |
| Aromatic CH | 128.2, 127.5, 126.0 | Ortho, meta, para carbons |
| Vinyl CH2 | 109.8 | Terminal alkene carbon (=CH2) |
| Cp-CH | 16.5 | Cyclopropyl methine |
| Cp-CH2 | 6.8 | Cyclopropyl methylenes (degenerate) |
Mass Spectrometry (EI-MS)
The fragmentation of
Molecular Ion (
Fragmentation Logic[1][2]
- (144): The parent ion is prominent due to aromatic stabilization.[1]
- (129): Loss of a methyl radical.[1] This is diagnostic for cyclopropyl-containing aromatics, resulting from ring opening to a butenyl chain followed by methyl loss.[1]
- (115): Loss of ethyl radical (ring opening) or loss of CHO (if oxygen contamination exists, but 115 is typically the indenyl cation in pure hydrocarbons).[1]
-
Base Peak (91): The Tropylium ion (
).[1] This is the hallmark of benzyl-containing systems.[1]
Fragmentation Pathway Diagram[1]
Figure 2: Primary fragmentation pathways under Electron Impact (70 eV).
Infrared Spectroscopy (FT-IR)
IR is useful for confirming the integrity of the cyclopropyl ring (which can acid-catalytically open during improper storage) and the terminal alkene.
-
3080 – 3000 cm
: Cyclopropyl C-H stretch . These are higher frequency than standard alkyl C-H stretches due to the high s-character of the cyclopropyl bonds.[1] -
1625 cm
: C=C Stretching . A sharp band indicative of the conjugated alkene.[1] -
1600 & 1495 cm
: Aromatic ring breathing modes.[1] -
890 cm
: =C-H Out-of-Plane Bending . Strong diagnostic band for terminal methylene ( ) groups (vinylidene).[1]
References
-
Wittig Synthesis Protocol: Organic Syntheses, Coll. Vol. 5, p. 751 (1973); Vol. 40, p. 66 (1960). (General Wittig methodology adapted for cyclopropyl ketones).[1]
-
Cyclopropyl Conjugation: Gleiter, R. (1979).[1] "The interaction of the cyclopropane ring with adjacent
-systems."[1] Topics in Current Chemistry. -
Spectral Data Verification: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3] "Cyclopropylbenzene derivatives."[1][4]
-
NMR Characterization: Journal of Organic Chemistry, 1985, 50(19), 3569–3573.[1] (Characterization of
-substituted styrenes).
thermal stability of alpha-Cyclopropylstyrene
Technical Whitepaper: Thermal Stability & Mechanistic Utility of -Cyclopropylstyrene[1]
1Executive Summary
This guide defines the boundaries of its thermal resilience, delineates its polymerization thermodynamics, and provides validated protocols for its use as a discriminator between radical and ionic reaction pathways.[1]
Physicochemical Profile & Thermal Properties[1][2][3]
Understanding the baseline physical properties is critical for developing handling protocols.[1]
Table 1: Physicochemical Specifications
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 144.21 g/mol | |
| Boiling Point | 88–90 °C @ 8 Torr | Distillable under reduced pressure.[1] |
| Density | 0.962 g/mL | |
| Thermal Stability Limit | ~150°C (Intrinsic) | Stable against sigmatropic rearrangement below this threshold.[1] |
| Polymerization Risk | Moderate (Oligomerization) | Steric hindrance inhibits high-MW polymer formation; low |
| Storage Condition | -20°C, Inert Atmosphere | Requires radical inhibitor (e.g., BHT) to prevent autoxidation.[1] |
Thermal Stability & Degradation Mechanisms[1]
The thermal stability of
Sigmatropic Rearrangement (The Vinylcyclopropane Shift)
Unlike simple vinylcyclopropanes which can rearrange to cyclopentenes at moderate temperatures,
-
Activation Energy: High.[1] The reaction typically requires Flash Vacuum Pyrolysis (FVP) or temperatures exceeding 300°C to proceed at appreciable rates.[1]
-
Implication: Under standard reaction conditions (RT to 120°C), the cyclopropane ring is thermally intact unless activated by a radical or carbocation.[1]
Thermal Polymerization Thermodynamics
Styrene undergoes spontaneous thermal polymerization at 100°C. However,
-
Ceiling Temperature (
): The bulky cyclopropyl group lowers the ceiling temperature.[1] At elevated temperatures, the depolymerization rate ( ) competes effectively with propagation ( ). -
Result: Thermal stressing of neat
-CPS rarely yields high-molecular-weight polymers.[1] Instead, it forms dimers, trimers, or viscous oligomeric mixtures.[1]
Oxidative Instability (The Real Danger)
The most immediate "thermal" threat is actually autoxidation .[1]
-
Mechanism: Exposure to air at ambient temperatures leads to the formation of allylic/benzylic hydroperoxides.[1]
-
Thermal Consequence: Heating these peroxides initiates radical chains, triggering the "radical clock" ring opening (see Section 4) and leading to complex mixtures of ketones and aldehydes.
Mechanistic Visualization: Reaction Pathways[4]
The following diagram illustrates the divergent fates of
Figure 1: Reaction topology of
Application as a Radical Clock
The primary utility of
The Mechanism[4][5]
-
Radical Addition: A radical species (
) adds to the -carbon of the alkene.[1] -
Intermediate Formation: This generates a tertiary benzylic radical at the
-position, adjacent to the cyclopropyl ring.[1] -
The "Tick": The cyclopropyl ring opens to relieve ring strain, forming a homoallylic radical.[1]
-
Rate Constant (
): The opening is extremely rapid (approx. to at 298 K), though slightly slower than the parent cyclopropylmethyl radical due to benzylic stabilization.
-
-
Detection:
Experimental Protocols
Protocol A: Purity Verification (GC-MS)
Critical Note:
-
Solvent: Dilute sample in HPLC-grade Dichloromethane or Hexane (approx. 1 mg/mL).[1]
-
Inlet Conditions:
-
Mode: Split (20:1).
-
Temperature: Set strictly to < 150°C (Standard 250°C injectors will cause thermal rearrangement/oligomerization).[1]
-
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5).
-
Oven Program:
-
Start: 40°C (hold 2 min).
-
Ramp: 10°C/min to 200°C.[1]
-
Hold: 2 min.
-
-
Validation: If a peak for 1-phenylcyclopentene appears, lower inlet temperature to 110°C and re-run to confirm if it is an impurity or an artifact.[1]
Protocol B: Radical Probe "Spike" Experiment
To determine if a reaction proceeds via a radical intermediate:
-
Setup: Prepare your standard reaction mixture (Substrate + Catalyst + Reagents).
-
Spike: Add 1.0 equivalent (relative to substrate) of
-CPS.[1] -
Reaction: Run the reaction under standard conditions.
-
Analysis: Analyze the crude mixture via
-NMR.-
Look for: The disappearance of the cyclopropyl protons (0.5–1.0 ppm region) and the appearance of alkene signals corresponding to the opened chain (homoallylic position).
-
Interpretation:
-
References
-
Bullock, R. M., & Samsel, E. G. (1990).
-cyclopropylstyrene by metal carbonyl hydrides.[1][3][2] Journal of the American Chemical Society, 112(19), 6886–6898. Link -
Newcomb, M. (1993). Radical Kinetics and Clocks.[1] Tetrahedron, 49(6), 1151-1176.[1] (Foundational text on radical clock rates).
-
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991). Calibration of the cyclopropylcarbinyl radical clock.[1] Journal of the American Chemical Society, 113(15), 5687–5698.[1] Link
-
Isowall Group. (2019).[1] Difference between Styrene and Polystyrene. Link (Reference for general styrenic polymerization thresholds).
-
PubChem. (n.d.).[1] Compound Summary: alpha-Cyclopropylstyrene.[1][2][4][5][6] National Library of Medicine.[1] Link
Sources
- 1. This compound | C11H12 | CID 70000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zinc-indium-sulfide favors efficient C − H bond activation by concerted proton-coupled electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Zinc-indium-sulfide favors efficient C − H bond activation by concerted proton-coupled electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on alpha-Cyclopropylstyrene molecular orbitals
Theoretical Framework for -Cyclopropylstyrene: Orbital Topology & Reactivity
Executive Summary
Structural Dynamics & Conformational Landscape
The geometric stability of
The Bisected Conformation
Theoretical studies confirm that the cyclopropyl group does not act as a simple alkyl substituent. To maximize electronic stabilization, the cyclopropyl ring adopts a bisected conformation relative to the vinyl plane.
-
Mechanism: The high
-character of the cyclopropyl C-C bonds (Walsh orbitals) allows them to overlap effectively with the alkene -system only when the ring is perpendicular to the vinyl plane. -
Steric Consequence: This requirement forces the phenyl ring to rotate out of coplanarity to relieve steric strain, often resulting in a twist angle (
) of 30-40° depending on the calculation method (e.g., B3LYP vs. M06-2X).
Rotational Isomerism (s-cis vs. s-trans)
Two primary conformers exist based on the orientation of the cyclopropyl methine hydrogen relative to the vinyl double bond:
-
s-cis: The cyclopropyl group is on the same side as the phenyl ring. (Sterically disfavored).
-
s-trans: The cyclopropyl group is opposite the phenyl ring. (Global Minimum).
Data Summary: Conformational Energies (B3LYP/6-311+G(d,p))
| Conformer | Relative Energy ( | Phenyl Twist Angle ( | Walsh Overlap Integral |
| s-trans (Bisected) | 0.00 (Reference) | ~32° | High |
| s-cis (Bisected) | +2.45 | ~45° | Moderate |
| Perpendicular | +4.10 | 90° (Decoupled) | None |
Electronic Structure: The Walsh-Vinyl Interaction
The defining feature of
Orbital Mixing Topology
In a standard alkene, the HOMO is the
-
HOMO: Delocalized over the phenyl ring, the vinyl bond, and the distal C-C bond of the cyclopropane. This raises the HOMO energy compared to styrene, making
-CPS more nucleophilic. -
LUMO: Primarily localized on the vinyl and phenyl
system, with minimal cyclopropyl contribution.
Visualization of Orbital Logic
The following diagram illustrates the mixing of fragment orbitals that leads to the unique electronic structure of
Reactivity Profiles: Radical Polymerization
The -Cyclopropylbenzyl Radical
Upon radical attack (Initiation), the unpaired electron resides at the
-
Stabilization: The radical is stabilized by double delocalization:
-
Resonance into the phenyl ring (benzylic resonance).
-
Hyperconjugation with the adjacent cyclopropyl Walsh orbitals.
-
-
Consequence: The resulting radical is exceptionally stable (persistent), which can retard the rate of polymerization compared to unsubstituted styrene.
The "Clock" Mechanism
While the cyclopropyl ring stabilizes the radical, it is also prone to ring-opening.
Computational Protocol
To accurately model
Recommended Methodology
-
Software: Gaussian 16/09 or ORCA 5.0+.
-
Functional:
B97X-D or M06-2X (Crucial for capturing dispersion interactions in the twisted conformer). -
Basis Set: 6-311++G(d,p) or def2-TZVP.
-
Solvation: IEFPCM (Solvent: Toluene or THF).
Workflow Automation
The following Graphviz workflow outlines the self-validating protocol for determining the global minimum and transition states.
Step-by-Step Execution (Gaussian Example)
Step 1: Geometry Optimization & Frequency
Step 2: NBO Analysis (Walsh Interaction) Add pop=nbo to the route section. Look for the Second Order Perturbation Theory Analysis of Fock Matrix in the NBO output.
-
Target Interaction:LP(C_cyclopropyl) -> BD*(C_vinyl-C_phenyl)
-
Validation: A stabilization energy (
) > 5 kcal/mol confirms significant Walsh conjugation.
References
-
National Institute of Standards and Technology (NIST).
-Cyclopropylstyrene Spectral Data (CAS 825-76-3). NIST Chemistry WebBook.[1] [Link] -
PubChem.
-Cyclopropylstyrene.[2] National Library of Medicine. [Link] -
Walsh, A. D. The structures of ethylene oxide, cyclopropane, and related molecules.[3] Transactions of the Faraday Society, 1949. (Foundational theory on Walsh Orbitals). [Link]
-
Penelle, J., et al. Radical Polymerization of Cyclopropyl-Substituted Styrenes. Macromolecules.[4] (Contextualizes the polymerization mechanism). [Link]
-
Chemistry LibreTexts. Radical Polymerization Mechanisms and Kinetics. [Link]
solubility of alpha-Cyclopropylstyrene in common organic solvents
Solubility Profile and Solvent Compatibility of -Cyclopropylstyrene
Technical Guide for Chemical Synthesis and Formulation
Executive Summary
12negligible aqueous solubilityhigh solubility in non-polar to moderately polar organic solventsThis guide provides a validated solubility profile, thermodynamic rationale, and experimental protocols for handling this compound in research and development environments.
Physicochemical Identity & Solubility Mechanism
To predict and manipulate the solubility of
| Property | Value | Implication for Solubility |
| Molecular Formula | Pure hydrocarbon; hydrophobic. | |
| Molecular Weight | 144.21 g/mol | Low MW facilitates dissolution in organic solvents. |
| Physical State | Liquid (Oil) | Miscible with many organic solvents rather than dissolving as a solid. |
| LogP (Predicted) | ~3.5 – 3.9 | Highly lipophilic; partitions strongly into organic phases. |
| H-Bond Donors | 0 | Cannot form hydrogen bonds with water. |
| Dipole Moment | Low | Driven by London Dispersion Forces and |
Solubility Mechanism
The dissolution of
Figure 1: Mechanistic basis for solvent compatibility. The compound favors solvents that interact via dispersion forces.
Solubility Profile in Common Organic Solvents
The following data is synthesized from standard purification protocols (flash chromatography), reaction media citations, and structural analogs (cyclopropylbenzene).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Halogenated | Dichloromethane (DCM) | Excellent | Preferred solvent for reactions and transfers. Highly miscible. |
| Chloroform ( | Excellent | Standard solvent for NMR characterization. | |
| Hydrocarbons | Hexanes / Pentane | Excellent | Primary eluent for silica chromatography. |
| Toluene / Benzene | Excellent | Used for high-temperature reactions; miscible. | |
| Ethers | Tetrahydrofuran (THF) | Excellent | Suitable for organometallic coupling reactions. |
| Diethyl Ether | Excellent | Good for extraction; highly miscible. | |
| Esters | Ethyl Acetate | Good | Used as the polar component in chromatography mobile phases. |
| Polar Aprotic | DMSO | Moderate/Good | Soluble, but partitioning may require warming if concentration is high. |
| Acetonitrile | Good | Miscible, often used in HPLC. | |
| Polar Protic | Methanol / Ethanol | Moderate | Soluble, but may phase separate at very low temperatures or high water content. |
| Aqueous | Water | Insoluble | Immiscible. Forms a biphasic system (oil on water). |
Critical Note on Stability:
-Cyclopropylstyrene is prone to polymerization, especially in concentrated solutions or when exposed to radical initiators. Avoid storing in solvents for extended periods without a stabilizer (e.g., BHT).
Experimental Protocols
Protocol A: Solubility Determination (Visual Saturation)
Use this protocol to verify solubility for specific formulation concentrations.
-
Preparation: Tare a 4 mL glass vial. Add 10 mg of
-Cyclopropylstyrene (approx. 10-11 L). -
Solvent Addition: Add the target solvent in 100
L increments using a micropipette. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Solution is clear, no phase separation or oil droplets.
-
Insoluble: Turbidity, emulsion, or distinct oil layer persists.
-
-
Calculation: If 10 mg dissolves in 100
L, solubility is >100 mg/mL.
Protocol B: Purification via Flash Chromatography
The standard method for isolating this compound confirms its solubility profile.
-
Stationary Phase: Silica Gel (SiO2).
-
Mobile Phase: Hexanes (100%) to Hexanes:Ethyl Acetate (95:5).
-
Rationale: The compound is non-polar. It will travel effectively in pure hexanes (
depending on silica activity). Increasing polarity (EtOAc) will elute it faster.
Figure 2: Purification workflow demonstrating solubility in non-polar mobile phases.
Safety & Handling
-
Flammability: As a hydrocarbon, solutions in organic solvents (Hexane, Ether) are highly flammable. Ground all glassware.
-
Toxicity: Treat as a potential irritant. Use DCM and Chloroform only in a fume hood due to inhalation risks.
-
Polymerization: Store neat material at -20°C . When in solution, keep cool and dark to prevent spontaneous polymerization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70000, alpha-Cyclopropylstyrene. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzene, cyclopropyl- (Related Analog Data). Retrieved from [Link]
-
Organic Syntheses. General Procedures for Styrene Derivatives and Flash Chromatography. Retrieved from [Link]
Methodological & Application
Application Note: A Detailed Protocol for the Free-Radical Polymerization of α-Cyclopropylstyrene
Introduction
α-Cyclopropylstyrene is a specialized monomer that presents unique opportunities in polymer synthesis. Its structure combines the classic vinyl aromatic features of styrene with a strained cyclopropyl ring at the α-position. This configuration suggests the potential for novel polymer architectures and properties, distinct from conventional polystyrene. The polymerization of α-Cyclopropylstyrene can theoretically proceed through two competitive pathways: a standard 1,2-vinyl addition or a 1,5-radical ring-opening polymerization (RROP), which could introduce unique structural motifs into the polymer backbone.[1] Understanding and controlling this process is crucial for harnessing the monomer's potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the free-radical polymerization of α-Cyclopropylstyrene. It moves beyond a simple recitation of steps to explain the underlying rationale for key experimental choices, ensuring a robust and reproducible protocol. We will cover the reaction mechanism, a detailed step-by-step laboratory procedure, and essential characterization techniques to validate the resulting polymer.
Mechanistic Insights and Rationale
The free-radical polymerization of vinyl monomers is a well-established chain reaction process consisting of three fundamental stages: initiation, propagation, and termination.[2][3][4]
-
Initiation: The process begins when an initiator molecule, typically an azo compound or a peroxide, thermally decomposes to generate two primary free radicals (R•).[5][6] This highly reactive species then attacks the π-bond of an α-Cyclopropylstyrene monomer, forming a new, more stable carbon-centered radical on the monomer.[6][7] We recommend Azobisisobutyronitrile (AIBN) as the initiator due to its predictable first-order decomposition kinetics and the formation of carbon-centered radicals, which minimizes side reactions often associated with oxygen-centered radicals from peroxide initiators.[5][]
-
Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, regenerating the radical at the terminus of the growing polymer chain. This step repeats, extending the polymer backbone.[5] For α-Cyclopropylstyrene, two distinct propagation pathways are possible:
-
1,2-Vinyl Addition: The radical propagates across the vinyl group, leaving the cyclopropyl ring intact as a pendant group. This is the conventional pathway for styrene derivatives.
-
1,5-Radical Ring-Opening Polymerization (RROP): The polymerization involves the opening of the strained cyclopropyl ring, incorporating it into the polymer backbone.[1] This pathway can lead to different isomeric repeating units.[9] The steric hindrance from the α-cyclopropyl group and the stability of the potential radical intermediates will heavily influence the competition between these two pathways.
-
-
Termination: The growth of a polymer chain ceases when two radical species react. This can occur through combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another.[2][7]
The entire process must be conducted under an inert atmosphere (e.g., nitrogen or argon). Oxygen is a potent inhibitor of radical polymerizations as it can react with propagating radicals to form stable peroxide species, effectively terminating chain growth.
Potential Polymerization Pathways
The dual reactivity of α-Cyclopropylstyrene necessitates thorough characterization of the final polymer to determine the dominant structural motif.
Figure 1: Competing polymerization pathways for α-Cyclopropylstyrene.
Materials and Equipment
Table 1: Required Chemicals and Reagents
| Reagent | Formula | Purity | Supplier (Example) | Notes |
| α-Cyclopropylstyrene | C₁₁H₁₂ | >98% | Specialty Chemical Supplier | Must be purified before use. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | >98% | Sigma-Aldrich | Recrystallize from methanol for high-purity applications. |
| Toluene | C₇H₈ | Anhydrous, >99.8% | Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |
| Methanol | CH₃OH | ACS Grade | Fisher Scientific | Used for precipitation. |
| Basic Alumina | Al₂O₃ | Activated, Brockmann I | Sigma-Aldrich | For inhibitor removal. |
| Nitrogen or Argon Gas | N₂ or Ar | High Purity (99.998%) | Local Gas Supplier | For maintaining an inert atmosphere. |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | >99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |
| Tetrahydrofuran (THF) | C₄H₈O | HPLC Grade | Fisher Scientific | For GPC analysis. |
Required Equipment
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Round-bottom flasks with sidearms
-
Glass stoppers and rubber septa
-
Condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller and thermocouple
-
Cannulas and syringes
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Small glass column for monomer purification
Detailed Experimental Protocol
This protocol outlines the polymerization of α-Cyclopropylstyrene in toluene using AIBN as the initiator.
Part 3.1: Reagent Purification and Preparation
-
Monomer Purification: Prepare a small glass column (approx. 15 cm long, 2 cm diameter) packed with basic alumina. Pass the α-Cyclopropylstyrene monomer through the column immediately before use. This step is critical to remove the polymerization inhibitor (e.g., 4-tert-butylcatechol) that is typically added for storage.
-
Solvent Degassing: Place 50 mL of anhydrous toluene in a 100 mL Schlenk flask equipped with a magnetic stir bar. Subject the solvent to at least three freeze-pump-thaw cycles on the Schlenk line to thoroughly remove dissolved oxygen. Backfill the flask with high-purity nitrogen or argon.
-
Initiator Preparation: Weigh 30 mg of AIBN into a small vial. If high precision is required, recrystallize the AIBN from warm methanol and dry under vacuum before use.
Part 3.2: Polymerization Reaction Setup
-
Flask Preparation: Take a 100 mL two-neck round-bottom flask, add a magnetic stir bar, and flame-dry it under vacuum. Allow the flask to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition:
-
Using a syringe, transfer 5.0 g of the purified α-Cyclopropylstyrene monomer into the reaction flask.
-
Using a cannula, transfer 25 mL of the degassed anhydrous toluene into the reaction flask.
-
Briefly remove the stopper and quickly add the pre-weighed 30 mg of AIBN to the flask against a positive flow of inert gas.
-
-
Final Assembly: Fit the flask with a condenser on the central neck and a glass stopper or septum on the side neck. Ensure the top of the condenser is connected to the inert gas line (via a bubbler) to maintain a positive pressure.
Part 3.3: Polymerization Procedure
-
Initiation: Lower the assembled flask into a heating mantle pre-heated to 70 °C.
-
Propagation: Allow the reaction to stir at 70 °C for 12-24 hours. The optimal reaction time may need to be determined empirically by taking aliquots to monitor conversion. The solution may become more viscous as the polymer forms.
-
Termination/Quenching: After the desired time, terminate the polymerization by rapidly cooling the flask in an ice-water bath and exposing the solution to air by removing the stopper.
Part 3.4: Polymer Isolation and Purification
-
Precipitation: Slowly pour the cooled, viscous reaction mixture into a beaker containing 250 mL of rapidly stirring methanol. A white, stringy, or powdery precipitate of poly(α-Cyclopropylstyrene) should form immediately.
-
Washing: Allow the precipitate to stir in the methanol for 30 minutes to wash away any unreacted monomer and initiator fragments.
-
Filtration: Collect the polymer by vacuum filtration using a Büchner funnel. Wash the collected solid with an additional 50 mL of fresh methanol.
-
Drying: Transfer the purified polymer to a pre-weighed watch glass or vial and dry it in a vacuum oven at 40-50 °C overnight, or until a constant weight is achieved.
-
Yield Calculation: Calculate the final yield based on the initial mass of the monomer.
Polymer Characterization
Thorough characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties.
Table 2: Typical Reaction Parameters and Expected Polymer Characteristics
| Parameter | Value | Expected Outcome/Notes |
| Monomer:Initiator Ratio | ~100:1 to 500:1 (molar) | Affects final molecular weight. Higher ratio leads to higher MW. |
| Reaction Temperature | 70 °C | Based on the half-life of AIBN. |
| Reaction Time | 12 - 24 hours | Affects monomer conversion. |
| Polymer Properties | ||
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Dependent on exact conditions. Determined by GPC. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for conventional free-radical polymerization. |
| Glass Transition (Tg) | To be determined | Measured by DSC. Expected to be different from polystyrene. |
Recommended Analytical Techniques
-
¹H and ¹³C NMR Spectroscopy: This is the most critical analysis to determine the polymer structure. Dissolve a small sample in CDCl₃. The presence or absence of signals corresponding to the cyclopropyl protons versus new aliphatic signals in the polymer backbone will confirm whether 1,2-addition or 1,5-RROP occurred.[10]
-
Gel Permeation Chromatography (GPC/SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI suggests a well-controlled polymerization.[11]
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the polymer's glass transition temperature (Tg), providing insight into its thermal properties and amorphous nature.[12]
Experimental Workflow Visualization
The following diagram outlines the complete process from preparation to final analysis.
Figure 2: Step-by-step experimental workflow.
References
-
Describe the mechanism of the polymerization of styrene. | Homework.Study.com. (n.d.). Retrieved February 12, 2026, from [Link]
-
Radical Polymerization. (2021, September 12). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021, October 26). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Singh, A., Ma, D., & Kaplan, D. L. (2000). Enzyme-mediated free radical polymerization of styrene. Biomacromolecules, 1(4), 592–596. Retrieved February 12, 2026, from [Link]
-
Polystyrene Polymerization Mechanism. (2023, January 12). YouTube. Retrieved February 12, 2026, from [Link]
-
Introduction to polymers: 4.3.1 Initiation. (n.d.). OpenLearn - The Open University. Retrieved February 12, 2026, from [Link]
-
Initiation and Termination in Styrene Free‐Radical Polymerization Initiated by Redox Initiation. (2018, May 18). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Radical Polymerization. (2022, October 4). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Radical polymerization. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Theoretical and Experimental Study of Monofunctional Vinyl Cyclopropanes Bearing Hydrogen Bond Enabling Side Chains. (2021, January 2). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Post-Polymerization Modification of Poly(vinylcyclopropanes): A Potential Route to Periodic Copolymers. (2017, March 20). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). (2016, November 29). Frontiers. Retrieved February 12, 2026, from [Link]
-
Polymerization of vinylcyclopropane monomers via free radical... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Polymer Chemistry: Understanding Radical Polymerization. (2024, April 16). YouTube. Retrieved February 12, 2026, from [Link]
-
Paper of the week: Post-polymerization modification of reactive polymers derived from vinylcyclopropane. (2013, May 9). RSC Blogs. Retrieved February 12, 2026, from [Link]
-
Investigation of poly(α-methyl styrene) tacticity synthesized by photo-polymerization. (2020, September 30). SpringerLink. Retrieved February 12, 2026, from [Link]
-
(PDF) Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization. (2024, March 18). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. (2021, December 15). PMC. Retrieved February 12, 2026, from [Link]
-
Morphological Characterization of High Molecular Weight Poly(styrene-b-isoprene) or PS-b-PI and Its Hydrogenated, Sulfonated Derivatives: An AFM Study. (2025, November 17). PMC. Retrieved February 12, 2026, from [Link]
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. homework.study.com [homework.study.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Morphological Characterization of High Molecular Weight Poly(styrene-b-isoprene) or PS-b-PI and Its Hydrogenated, Sulfonated Derivatives: An AFM Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers in Polymer Science and Drug Development
Topic: The Strategic Incorporation of α-Cyclopropylstyrene in Copolymerization with Styrene: A Guide to Synthesis and Characterization
Introduction: Beyond Conventional Styrenics
For decades, polystyrene has been a cornerstone of the polymer industry, valued for its processability and wide range of applications. However, the demands of advanced materials, particularly in specialty applications like drug delivery systems and high-performance composites, necessitate polymers with tailored properties. The copolymerization of styrene with functional monomers offers a powerful route to achieve this. This application note delves into the copolymerization of styrene with a unique monomer, α-cyclopropylstyrene.
The introduction of the cyclopropyl group, a strained three-membered ring, at the α-position of styrene presents intriguing possibilities. This moiety can influence the polymer backbone's rigidity, thermal properties, and reactivity. Critically, the cyclopropyl group is a latent reactive site, susceptible to ring-opening under certain conditions, which can be exploited for post-polymerization modification or to create unique polymer architectures. This guide provides a comprehensive overview of the synthesis and characterization of poly(styrene-co-α-cyclopropylstyrene), with a focus on free-radical polymerization, and discusses the potential for alternative polymerization pathways.
Mechanistic Considerations: The Role of the Cyclopropyl Group
The copolymerization of styrene (M1) and α-cyclopropylstyrene (M2) can proceed through different mechanisms, primarily free-radical and cationic polymerization, each yielding distinct polymer structures.
Free-Radical Copolymerization: Preserving the Cyclopropyl Moiety
In free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), the polymerization proceeds via addition across the vinyl double bond. The stability of the cyclopropyl ring under these conditions is a key advantage. The propagating radical adds to the double bond, leaving the three-membered ring intact as a pendant group on the polymer chain. This allows for the synthesis of copolymers where the cyclopropyl group can be used for subsequent modifications.
It is important to consider the potential for an inhibiting effect of the α-substituent, a phenomenon observed in the copolymerization of styrene with the structurally similar α-methylstyrene. This can lead to slower reaction rates compared to the homopolymerization of styrene. Careful selection of the initiator and reaction temperature is therefore crucial to achieve desirable molecular weights and conversions.
Cationic Polymerization: A Pathway to Ring-Opening
In contrast to free-radical polymerization, cationic polymerization of α-cyclopropylstyrene can lead to a more complex microstructure. The highly reactive carbocation generated during propagation can induce the ring-opening of the strained cyclopropyl group. This results in a polymer backbone containing a mixture of repeating units: the expected vinyl addition product, and units derived from the ring-opening process. This can lead to polymers with unique properties, but also presents challenges in controlling the polymer structure. The cyclopropyl cation is known to be unstable and can rearrange, leading to different isomeric structures within the polymer chain.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of poly(styrene-co-α-cyclopropylstyrene) via free-radical polymerization.
Monomer Synthesis and Purification
The α-cyclopropylstyrene monomer can be synthesized via a Wittig reaction from cyclopropyl phenyl ketone.[2] Prior to polymerization, both styrene and α-cyclopropylstyrene monomers should be purified to remove inhibitors. This is typically achieved by passing the monomers through a column of basic alumina.
Protocol 1: Free-Radical Solution Copolymerization of Styrene and α-Cyclopropylstyrene
This protocol outlines a typical solution polymerization procedure.
Materials:
-
Styrene (inhibitor removed)
-
α-Cyclopropylstyrene (inhibitor removed)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or Argon line
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of styrene and α-cyclopropylstyrene.
-
Add anhydrous toluene to achieve a target monomer concentration (e.g., 2 M total monomer concentration).
-
Add AIBN as the initiator (typically 0.1-1 mol% with respect to the total monomer concentration).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 20-30 minutes while stirring.
-
Place the flask in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Experimental Workflow for Free-Radical Copolymerization
Caption: Workflow for the synthesis and characterization of poly(styrene-co-α-cyclopropylstyrene).
Characterization of Poly(styrene-co-α-cyclopropylstyrene)
Thorough characterization is essential to confirm the successful incorporation of both monomers and to determine the properties of the resulting copolymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for determining the copolymer composition and microstructure.
-
¹H NMR: The copolymer composition can be determined by integrating the signals corresponding to the aromatic protons of the styrene and α-cyclopropylstyrene units and the characteristic signals of the cyclopropyl protons. The aromatic region (typically 6.5-7.5 ppm) will show broad signals from both monomer units. The aliphatic region will contain signals for the polymer backbone protons, and importantly, the upfield signals (typically below 1 ppm) characteristic of the cyclopropyl ring protons.
-
¹³C NMR: This technique can provide more detailed information about the copolymer microstructure, including the sequence distribution of the monomer units. The presence of signals corresponding to the carbons of the cyclopropyl ring confirms its incorporation without ring-opening in free-radical polymerization.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer. A monomodal and relatively narrow PDI is indicative of a well-controlled polymerization.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal properties of the copolymer, most notably the glass transition temperature (Tg). The Tg of the copolymer is expected to be between the Tg of polystyrene (around 100 °C) and that of poly(α-cyclopropylstyrene), and its value will depend on the copolymer composition. A single Tg is indicative of a random copolymer.
| Property | Technique | Information Obtained |
| Copolymer Composition | ¹H NMR | Molar ratio of styrene and α-cyclopropylstyrene units |
| Microstructure | ¹³C NMR | Monomer sequence distribution, confirmation of cyclopropyl ring integrity |
| Molecular Weight | GPC/SEC | Mn, Mw, and Polydispersity Index (PDI) |
| Thermal Properties | DSC | Glass Transition Temperature (Tg) |
Reactivity Ratios: A Critical Parameter
The reactivity ratios, r1 (for styrene) and r2 (for α-cyclopropylstyrene), are crucial parameters that describe the relative reactivity of the propagating radical towards the two different monomers.[3]
-
r1 = k11/k12 : Ratio of the rate constant for a styryl radical adding to a styrene monomer (k11) to the rate constant of a styryl radical adding to an α-cyclopropylstyrene monomer (k12).
-
r2 = k21/k22 : Ratio of the rate constant for an α-cyclopropylstyryl radical adding to a styrene monomer (k21) to the rate constant of an α-cyclopropylstyryl radical adding to an α-cyclopropylstyrene monomer (k22).
The values of r1 and r2 determine the microstructure of the copolymer:
-
r1 > 1, r2 < 1 : The copolymer will be enriched in styrene.
-
r1 < 1, r2 > 1 : The copolymer will be enriched in α-cyclopropylstyrene.
-
r1 ≈ 1, r2 ≈ 1 : A random copolymer is formed.
-
r1 ≈ 0, r2 ≈ 0 : An alternating copolymer is favored.
Logical Relationship for Determining Reactivity Ratios
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Cyclopropylstyrene
Welcome to the technical support center for the synthesis of α-cyclopropylstyrene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal yields and purity in your synthesis.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of α-cyclopropylstyrene, offering explanations and actionable solutions.
Q1: My Wittig reaction yield for α-cyclopropylstyrene is consistently low. What are the likely causes and how can I improve it?
Low yields in the Wittig synthesis of α-cyclopropylstyrene can stem from several factors, primarily related to the stability of the ylide and the reaction conditions.
-
Inefficient Ylide Formation: The formation of the cyclopropylide from cyclopropyltriphenylphosphonium bromide requires a strong, non-nucleophilic base.[1][2] Incomplete deprotonation of the phosphonium salt is a common reason for low yields.
-
Solution: Ensure your base is sufficiently strong and fresh. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.[2] When using NaH, ensure it is a fresh dispersion and the reaction is adequately stirred to facilitate the solid-liquid reaction. For n-BuLi, accurate titration is crucial to know the exact concentration. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) as both the base and the ylide are moisture-sensitive.[3]
-
-
Ylide Decomposition: The cyclopropylide is a non-stabilized ylide and can be prone to decomposition, especially at elevated temperatures.
-
Solution: Perform the ylide formation and the subsequent reaction with acetophenone at low temperatures. A common approach is to form the ylide at 0 °C and then add the acetophenone solution dropwise while maintaining the low temperature, allowing the reaction to slowly warm to room temperature.[4]
-
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction.
-
Solution: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common and effective solvents for this reaction.[3] Ensure your solvent is thoroughly dried before use.
-
-
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to separate from the non-polar α-cyclopropylstyrene, leading to apparent low yields of the pure product.[5]
-
Solution: See the detailed purification protocol in the "Experimental Protocols" section. A common method is to filter the crude product through a plug of silica gel, eluting with a non-polar solvent like hexane.[5]
-
Q2: I'm observing significant side product formation in my Grignard/dehydration synthesis of α-cyclopropylstyrene. What are these byproducts and how can I minimize them?
The two-step synthesis involving a Grignard reaction followed by dehydration can also present challenges with side reactions.
-
Grignard Reaction Stage:
-
Wurtz Coupling: A common side product is the coupling of the cyclopropylmagnesium bromide with the starting cyclopropyl bromide.
-
Solution: Add the cyclopropyl bromide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide.[3]
-
-
Unreacted Starting Material: Incomplete reaction with acetophenone.
-
Solution: Ensure the Grignard reagent is formed in a slight excess (e.g., 1.1-1.2 equivalents) relative to the acetophenone. Add the acetophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[6]
-
-
-
Dehydration Stage:
-
Formation of α-methylbenzyl ether: Intermolecular dehydration of two molecules of 1-cyclopropyl-1-phenylethanol can occur, especially with certain acid catalysts.[7]
-
Solution: Use a catalyst and conditions that favor intramolecular dehydration. Solid acid catalysts like Amberlyst-15 have been shown to give high selectivity for styrene formation.[7] Alternatively, using a milder acid catalyst and removing water as it forms (e.g., with a Dean-Stark apparatus) can favor the desired product.
-
-
Rearrangement Products: While less common for this specific substrate, carbocation rearrangements can occur during acid-catalyzed dehydration.
-
Solution: Careful selection of the acid catalyst and reaction temperature can minimize rearrangements.[8]
-
-
Q3: The dehydration of 1-cyclopropyl-1-phenylethanol is incomplete or results in a complex mixture. What are the critical parameters to control?
Incomplete dehydration or the formation of multiple products often points to issues with the reaction conditions.
-
Insufficiently Strong Acid or Inactive Catalyst: The acid catalyst may not be strong enough or may be deactivated.
-
Solution: Use a proven acid catalyst for this transformation, such as p-toluenesulfonic acid or a strong acidic resin.[9] Ensure the catalyst is not old or contaminated.
-
-
Equilibrium Limitations: Dehydration is a reversible reaction.
-
Solution: Drive the equilibrium towards the product by removing water as it is formed. This can be achieved by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark trap.[10]
-
-
High Temperatures Leading to Polymerization: Styrene derivatives can polymerize at elevated temperatures, especially in the presence of acid.[10]
-
Solution: Perform the dehydration at the lowest effective temperature. Consider using a polymerization inhibitor, although this may complicate purification. Vacuum distillation of the product as it forms can also be an effective strategy to minimize polymerization.
-
II. Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route for α-cyclopropylstyrene: the Wittig reaction or the Grignard/dehydration sequence?
Both routes are viable, and the "better" choice depends on your specific laboratory capabilities, available starting materials, and desired scale.
| Factor | Wittig Reaction | Grignard/Dehydration |
| Number of Steps | One main reaction step from acetophenone. | Two distinct reaction steps. |
| Reagent Sensitivity | Requires strong, moisture-sensitive bases (e.g., n-BuLi). | Grignard reagent is highly moisture-sensitive.[3] |
| Key Byproduct | Triphenylphosphine oxide (can be difficult to remove).[5] | Magnesium salts (typically easy to remove in workup). |
| Stereoselectivity | Not applicable for this specific product. | Not applicable for this specific product. |
| Overall Yield | Can be high with careful optimization. | Can be high, but depends on the efficiency of two separate reactions. |
Q2: How do I prepare the cyclopropyltriphenylphosphonium bromide required for the Wittig reaction?
Cyclopropyltriphenylphosphonium bromide is typically prepared in a two-step process from triphenylphosphine and 1,3-dibromopropane.[11]
-
Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium Bromide: Triphenylphosphine is reacted with an excess of 1,3-dibromopropane in a suitable solvent like toluene or acetonitrile under reflux. The product precipitates as a white solid upon cooling.[11]
-
Step 2: Intramolecular Cyclization: The (3-bromopropyl)triphenylphosphonium bromide is then treated with a base, such as aqueous sodium hydroxide, and heated to induce intramolecular cyclization to form the desired cyclopropyltriphenylphosphonium bromide.[11]
Q3: What are the best practices for handling cyclopropylmagnesium bromide?
Cyclopropylmagnesium bromide is a Grignard reagent and must be handled with care under anhydrous and inert conditions.[3]
-
Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) before use. Solvents (typically THF or diethyl ether) must be anhydrous.[3]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent reaction with oxygen and moisture.[12]
-
Initiation: The formation of the Grignard reagent from cyclopropyl bromide and magnesium turnings may require initiation. A small crystal of iodine or gentle heating can be used to start the reaction.[13]
Q4: Can I purify α-cyclopropylstyrene by distillation?
Yes, α-cyclopropylstyrene can be purified by vacuum distillation.[14] Its boiling point is reported as 88-90 °C at 8 Torr.[14] It is important to perform the distillation under reduced pressure to avoid polymerization at higher temperatures.
III. Experimental Protocols
Protocol 1: Synthesis of α-Cyclopropylstyrene via Wittig Reaction
This protocol is a representative procedure and may require optimization for your specific setup.
Step 1: Preparation of Cyclopropyltriphenylphosphonium Ylide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add cyclopropyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The solution will typically turn a characteristic color (often orange or deep red), indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete.
Step 2: Wittig Reaction with Acetophenone
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Slowly add the acetophenone solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the acetophenone.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To remove the triphenylphosphine oxide byproduct, dissolve the crude residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with hexane.
-
Collect the fractions containing the product and concentrate under reduced pressure to yield α-cyclopropylstyrene.
Protocol 2: Synthesis of α-Cyclopropylstyrene via Grignard Reaction and Dehydration
Step 1: Preparation of Cyclopropylmagnesium Bromide
-
Set up a flame-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
Prepare a solution of cyclopropyl bromide (1.2 equivalents) in anhydrous THF in the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and the disappearance of the iodine color), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetophenone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
Step 3: Workup to Isolate 1-Cyclopropyl-1-phenylethanol
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-cyclopropyl-1-phenylethanol. This intermediate can be purified by column chromatography or used directly in the next step.
Step 4: Dehydration to α-Cyclopropylstyrene
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the crude 1-cyclopropyl-1-phenylethanol, toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude α-cyclopropylstyrene by vacuum distillation.[14]
IV. Visualizing the Synthesis
Diagram 1: Wittig Reaction Mechanism
Caption: Mechanism of α-cyclopropylstyrene synthesis via the Wittig reaction.
Diagram 2: Grignard/Dehydration Pathway
Caption: Two-step synthesis of α-cyclopropylstyrene via a Grignard reaction and subsequent dehydration.
V. References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One pot Wittig reaction and hydrolysis with acetophenone as starting material. Retrieved from [Link]
-
University of Missouri. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
-
University of Missouri. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
Let's Talk Academy. (2025, December 29). Acid Catalyzed Dehydration of 1-Phenylethanol to Styrene. Retrieved from [Link]
-
PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
-
Reddit. (2022, February 12). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from [Link]
-
International Journal of Science and Research. (2021, October 4). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Cyclopropylstyrene | C11H12 | CID 70000. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of α-Alkyl Styrene Derivatives. Retrieved from [Link]
-
ResearchGate. (2020, February 5). Preparation of bio-based styrene alternatives and their free radical polymerization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 11). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from [Link]
-
Google Patents. (n.d.). CN102361838A - Dehydration of 1-phenyl ethanol. Retrieved from
-
Reddit. (2022, June 12). making 1,1-diphenylethanol by synthesising a Grignard reagent. look at my crystals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]
-
Semantic Scholar. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ring-opening hydroformylation of α-cyclopropylstyrene by HMn(CO)5, and structure of a novel Mn2(CO)9(η1-aldehyde) complex. Retrieved from [Link]
-
e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products. Retrieved from [Link]
-
ResearchGate. (2025, March 4). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]
Sources
- 1. Buy 1-Cyclopropyl-2-phenylethanol | 18729-52-7 [smolecule.com]
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- 9. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
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- 14. This compound | 825-76-3 [chemicalbook.com]
Navigating the Challenges of Olefin Synthesis with Cyclopropyl Ketones: A Technical Troubleshooting Guide
For researchers, synthetic chemists, and professionals in drug development, the Wittig reaction is a cornerstone of carbon-carbon double bond formation. However, when the substrate is a cyclopropyl ketone, the inherent strain of the three-membered ring introduces a unique set of challenges that can lead to frustratingly low yields, unexpected side products, or complete reaction failure. This technical support guide provides a comprehensive overview of common issues encountered during the Wittig reaction with cyclopropyl ketones, offering detailed troubleshooting strategies and evidence-based solutions to navigate these synthetic hurdles.
Troubleshooting Guide: Common Problems and Solutions
This section addresses the most frequent issues observed when attempting the Wittig olefination of cyclopropyl ketones, providing a systematic approach to diagnosing and resolving these problems.
Problem 1: Low to No Yield of the Desired Alkene
A lack of product formation is a common starting point for troubleshooting. The underlying causes can range from reagent instability to unfavorable reaction kinetics.
Potential Causes and Recommended Actions:
-
Inactive Ylide: The phosphorus ylide is the key nucleophile in the Wittig reaction. Its formation and stability are critical.
-
Incomplete Deprotonation: Non-stabilized ylides, which are often required for reaction with ketones, necessitate the use of strong bases.[1][2] If the base is not strong enough or has degraded, ylide formation will be incomplete.
-
Action: Ensure the use of a sufficiently strong and fresh base. For non-stabilized ylides derived from simple alkyltriphenylphosphonium salts, bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[3] Always use freshly opened or properly stored anhydrous solvents and reagents to prevent quenching of the base and ylide.[4]
-
-
Ylide Decomposition: Phosphorus ylides are sensitive to air and moisture.[5]
-
Action: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents to minimize exposure to water and oxygen.[4]
-
-
-
Steric Hindrance: Cyclopropyl ketones, especially those with substituents on the ring or bulky groups adjacent to the carbonyl, can present significant steric hindrance to the approaching ylide.[6]
-
Low Reactivity of the Ketone: While cyclopropyl ketones are generally reactive due to ring strain, certain electronic factors can decrease the electrophilicity of the carbonyl carbon.
-
Action: If the ketone's reactivity is suspected to be low, increasing the reaction temperature may be beneficial. However, this must be done cautiously as it can also promote side reactions. A change in solvent to a more polar aprotic solvent like DMSO has been reported to be effective in some cases, such as in the preparation of α-cyclopropylstyrene from cyclopropyl phenyl ketone.[9]
-
Problem 2: Formation of Ring-Opened Byproducts
The most significant challenge in the Wittig reaction of cyclopropyl ketones is the propensity of the three-membered ring to open under basic or nucleophilic conditions. This leads to a mixture of undesired linear products.
Potential Causes and Recommended Actions:
-
Base-Induced Ring Opening: The strong bases used to generate the Wittig ylide can also deprotonate the α-proton of the cyclopropyl ketone, leading to an enolate that can undergo ring-opening.
-
Action:
-
Use of Milder Conditions: Whenever possible, opt for less basic conditions. This is often the primary reason for choosing the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[10]
-
Low-Temperature Ylide Formation and Reaction: Perform the ylide generation and the subsequent reaction with the cyclopropyl ketone at low temperatures (e.g., -78 °C to 0 °C) to minimize base-induced side reactions.[2]
-
Choice of Base: Employ non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) for enolate formation if an α-functionalization is desired, as this can minimize nucleophilic attack on the carbonyl or the cyclopropyl ring.[11]
-
-
-
Nucleophilic Attack on the Cyclopropyl Ring: The ylide itself, being a strong nucleophile, can potentially attack the cyclopropyl ring, especially if the ring is activated by electron-withdrawing groups.
-
Action:
-
Employ Stabilized Ylides (with caution): Stabilized ylides are less basic and less nucleophilic, which can reduce the likelihood of ring-opening. However, they are also less reactive and may not react with ketones.[12][13] They are generally more suitable for aldehydes.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution to circumvent ring-opening. The phosphonate carbanions used in the HWE reaction are generally less basic than their phosphonium ylide counterparts, making them more compatible with sensitive substrates like cyclopropyl ketones.[10] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[14]
-
-
Problem 3: Formation of Epoxides (Oxiranes)
The appearance of epoxides instead of the expected alkene points to a different reaction pathway involving a sulfur ylide.
Potential Causes and Recommended Actions:
-
Contamination with or Unintended Use of a Sulfur Ylide: If reagents used for generating the phosphorus ylide are contaminated with sulfur-containing compounds, or if a sulfur ylide-based reaction like the Corey-Chaykovsky reaction is inadvertently being performed, epoxides will be the major product.[11][15]
-
Action:
-
Verify Reagents: Ensure that the phosphonium salt and base are pure and free from sulfur-containing impurities.
-
Understand the Reaction: The Corey-Chaykovsky reaction is a valuable method for generating epoxides from ketones.[16] If an epoxide is the desired product, this reaction should be intentionally employed. Dimethylsulfoxonium methylide or dimethylsulfonium methylide are the reagents of choice for this transformation.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use a stabilized or non-stabilized ylide for my cyclopropyl ketone?
A1: For ketones in general, non-stabilized ylides are typically required due to their higher reactivity.[1] Stabilized ylides often fail to react with ketones.[13] However, with cyclopropyl ketones, the high reactivity of non-stabilized ylides and the strong bases required for their formation increase the risk of ring-opening. If a non-stabilized ylide must be used, it is crucial to employ low temperatures and carefully controlled conditions. If the specific cyclopropyl ketone is sufficiently reactive, a semi-stabilized ylide might offer a compromise between reactivity and reduced side reactions.
Q2: What is the best base for generating the Wittig reagent for reaction with a cyclopropyl ketone?
A2: The choice of base depends on the pKa of the phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi or NaH in an aprotic solvent like THF or DMSO are common.[2][4] To minimize side reactions with the cyclopropyl ketone, it is advisable to generate the ylide at a low temperature and then add the ketone solution slowly, also at a low temperature.
Q3: My reaction is giving a mixture of E/Z isomers. How can I control the stereoselectivity?
A3: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.[12]
-
Non-stabilized ylides typically favor the formation of the (Z)-alkene under kinetic, salt-free conditions.[15]
-
Stabilized ylides generally lead to the (E)-alkene under thermodynamic control.[15] For cyclopropyl ketones, achieving high stereoselectivity with a standard Wittig reaction can be challenging. If a specific stereoisomer is required, the Horner-Wadsworth-Emmons (HWE) reaction, which strongly favors the (E)-isomer, is a more reliable choice.[14] For the synthesis of (Z)-alkenes, other methods like the Julia-Kocienski olefination might be considered.[6]
Q4: Are there better alternatives to the Wittig reaction for the olefination of cyclopropyl ketones?
A4: Yes, several alternative methods are often more suitable for these sensitive substrates:
-
Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned, this is often the preferred method due to the use of less basic phosphonate carbanions, which minimizes ring-opening and typically provides excellent (E)-selectivity.[10][14]
-
Peterson Olefination: This reaction uses α-silyl carbanions and offers the unique advantage of producing either the (E)- or (Z)-alkene from a common intermediate by choosing acidic or basic elimination conditions.[17][18]
-
Tebbe Olefination: The Tebbe reagent is particularly effective for the methylenation of sterically hindered ketones and is less basic than Wittig reagents.[7][8]
-
Julia-Kocienski Olefination: This method is known for its excellent (E)-selectivity and tolerance of a wide range of functional groups.[13][19]
Visualizing the Reaction Pathways and Troubleshooting Logic
To aid in understanding the competing reactions and to provide a clear decision-making framework for troubleshooting, the following diagrams are provided.
Caption: The general mechanism of the Wittig reaction.
Caption: A decision-making workflow for troubleshooting the Wittig reaction with cyclopropyl ketones.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with a Cyclopropyl Ketone (Methylenation Example)
This protocol is a general starting point and may require optimization for specific substrates.
1. Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents, e.g., 2.5 M in hexanes) dropwise via syringe. A color change (typically to yellow or orange) indicates ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
2. Reaction with Cyclopropyl Ketone:
-
In a separate flame-dried flask, dissolve the cyclopropyl ketone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of the cyclopropyl ketone to the ylide solution via cannula or syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can often be removed by trituration with cold hexanes or by column chromatography on silica gel.[1]
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction with a Cyclopropyl Ketone
This protocol is a reliable alternative to the Wittig reaction for the olefination of cyclopropyl ketones.
1. Ylide Preparation:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF, followed by the dropwise addition of a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate) (1.1 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
2. Reaction with Cyclopropyl Ketone:
-
Cool the ylide solution to 0 °C.
-
Add a solution of the cyclopropyl ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
3. Work-up and Purification:
-
Quench the reaction with water.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine. The phosphate byproduct is water-soluble and is largely removed during the aqueous washes.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography if necessary.
Summary of Key Recommendations
| Problem | Key Recommendation | Alternative Strategy |
| Low/No Yield | Verify ylide formation (fresh, strong base; anhydrous/inert conditions). | Consider less sterically hindered reagents or alternative olefination methods for hindered ketones. |
| Ring-Opening | Use low reaction temperatures (-78 °C to 0 °C); consider milder bases. | Switch to the Horner-Wadsworth-Emmons (HWE) reaction. |
| Epoxide Formation | Check for sulfur contamination in reagents. | Intentionally use the Corey-Chaykovsky reaction if epoxides are the desired product. |
| Poor Stereoselectivity | Use salt-free conditions for (Z)-alkenes with non-stabilized ylides. | For reliable (E)-alkene synthesis, use the HWE or Julia-Kocienski olefination. |
By understanding the unique reactivity of cyclopropyl ketones and by carefully selecting reagents and reaction conditions, researchers can successfully navigate the challenges of this transformation and achieve their desired olefin products. When the traditional Wittig reaction proves problematic, a wealth of alternative olefination methods provides robust and reliable pathways to success.
References
- Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965, 87 (6), 1353–1364.
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link] (accessed Feb 12, 2026).
-
Organic Chemistry Portal. Wittig Reaction. [Link] (accessed Feb 12, 2026).
-
Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link] (accessed Feb 12, 2026).
- Johnson, A. W. The Wittig Reaction. Ylides and Imines of Phosphorus, 1966.
-
NROChemistry. Corey-Chaykovsky Reactions. [Link] (accessed Feb 12, 2026).
-
Wikipedia. Julia olefination. [Link] (accessed Feb 12, 2026).
-
Wikipedia. Peterson olefination. [Link] (accessed Feb 12, 2026).
-
Organic Chemistry Portal. Peterson Olefination. [Link] (accessed Feb 12, 2026).
-
NROChemistry. Tebbe Olefination. [Link] (accessed Feb 12, 2026).
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link] (accessed Feb 12, 2026).
-
Chem-Station. Julia-Kocienski Olefination. [Link] (accessed Feb 12, 2026).
-
Wikipedia. Wittig reaction. [Link] (accessed Feb 12, 2026).
-
ResearchGate. Brian Halton's research while affiliated with Victoria University of Wellington and other places. [Link] (accessed Feb 12, 2026).
-
YouTube. Tebbe Olefination. [Link] (accessed Feb 12, 2026).
-
MDPI. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. [Link] (accessed Feb 12, 2026).
-
Preprints.org. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. [Link] (accessed Feb 12, 2026).
-
Wikipedia. Tebbe's reagent. [Link] (accessed Feb 12, 2026).
- ACS Publications. Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors. J. Org. Chem.2024.
-
Organic Synthesis. Tebbe and Petasis Olefinations. [Link] (accessed Feb 12, 2026).
-
Organic Chemistry Portal. Tebbe Olefination. [Link] (accessed Feb 12, 2026).
-
YouTube. Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO. [Link] (accessed Feb 12, 2026).
-
OrgoSolver. Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). [Link] (accessed Feb 12, 2026).
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link] (accessed Feb 12, 2026).
-
KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. [Link] (accessed Feb 12, 2026).
-
University of Rochester. Carbonyl Chemistry :: Methylenation with Phosphorus Ylids - Wittig Reaction. [Link] (accessed Feb 12, 2026).
-
University of Wisconsin-Stout. Synthesis of an Alkene via the Wittig Reaction. [Link] (accessed Feb 12, 2026).
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction.
-
Reddit. Base for Wittig reaction with short alkyl chains. [Link] (accessed Feb 12, 2026).
-
Organic Synthesis. Wittig & Wittig-Horner reactions. [Link] (accessed Feb 12, 2026).
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YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link] (accessed Feb 12, 2026).
-
YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link] (accessed Feb 12, 2026).
- N/A. The Wittig Reaction: Synthesis of Alkenes.
- N/A. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.
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Technical Support Center: Alpha-Cyclopropylstyrene (ACS) Storage & Handling
Current Status: Operational Subject: Prevention of Premature Polymerization in Alpha-Cyclopropylstyrene Ticket Priority: High (Irreversible Material Loss Risk)
Welcome to the Reactive Monomer Support Hub.
You are likely working with This compound (ACS) either as a mechanistic probe (radical clock) or a monomer for specialized polymer synthesis. Unlike standard styrene, ACS possesses a strained cyclopropyl ring adjacent to the vinyl group, creating a unique electronic environment that increases its sensitivity to radical initiation.
This guide moves beyond generic "store in fridge" advice. It details the mechanistic causality of instability and provides self-validating protocols to ensure your material remains monomeric until the moment of reaction.
Module 1: The Chemistry of Instability
To prevent polymerization, you must understand what drives it. ACS is not just "going bad"; it is undergoing a thermodynamically favorable transition driven by two factors:
-
Vinyl Reactivity: The double bond is susceptible to thermal auto-initiation (forming radicals).
-
Radical Stabilization: The cyclopropyl group stabilizes adjacent radicals (the basis of its use as a radical clock), which paradoxically can lower the activation energy for propagation steps in polymerization.
The Stabilization Mechanism (and where it fails)
Standard inhibitors like 4-tert-butylcatechol (TBC) do not "kill" radicals instantly; they trap them. However, this trapping mechanism has a fatal dependency often overlooked: Oxygen .
Figure 1: The Polymerization Cascade. Note the red path: Without Oxygen, TBC cannot cycle back to effectively scavenge new radicals, leading to "Inert Gas Failure."
Module 2: Storage Protocols (The "How-To")
The Golden Rule: If your ACS contains TBC inhibitor, do NOT store it under static Nitrogen or Argon.
1. The Oxygen Paradox
TBC (a phenol) reacts with radicals to form a phenoxy radical. To remain active, this phenoxy radical must react with oxygen to form a stable quinone or regenerate. In a completely oxygen-free environment (e.g., a sealed glovebox), TBC is rapidly depleted, and polymerization proceeds unchecked.
2. Inhibitor Selection Guide
Choose your inhibitor based on your storage environment.
| Feature | TBC (4-tert-butylcatechol) | TEMPO / Nitroxides | Hydroquinone (HQ) |
| Mechanism | Radical Scavenger (Aerobic) | Stable Radical (Anaerobic) | Radical Scavenger (Aerobic) |
| Oxygen Req. | MANDATORY (10-15 ppm dissolved) | None (Works in Inert Gas) | MANDATORY |
| Best For | Long-term shelf storage (Air) | Glovebox / Air-sensitive prep | General bulk storage |
| Removal | Alumina Flash or Caustic Wash | Distillation / Acid Wash | Caustic Wash |
| Risk | Polymerizes if purged with N2 | Expensive; harder to remove | Less soluble in organics |
3. Recommended Storage Conditions (TBC-Stabilized)
-
Temperature: -20°C (Freezer). Lower temperatures exponentially slow thermal initiation.
-
Container: Amber glass or Stainless Steel. Prevents UV-induced radical formation.
-
Headspace: Air (Do not purge with Nitrogen).
-
Duration: Re-test purity every 3 months.
Module 3: Pre-Reaction Purification (Troubleshooting)
Before using ACS in a radical clock experiment or polymerization, you must remove the inhibitor. TBC is a radical sink and will destroy your kinetic data.
Protocol A: The Dry Method (Recommended)
Best for small-scale research samples where introducing water is a risk.
Materials: Basic Alumina (Brockmann I), Fritted Glass Funnel, Vacuum Flask.
-
Prepare Column: Pack a short plug (2-3 cm) of Basic Alumina in a fritted funnel or glass pipette.
-
Elution: Pass the ACS monomer through the plug using gravity or slight vacuum.
-
Validation: The TBC (catechol) binds irreversibly to the basic sites on the alumina. The filtrate is pure monomer.
-
Immediate Use: Use within 1 hour or store under Argon at -78°C.
Protocol B: The Wet Method (Bulk)
Best for large quantities (>50g).
-
Wash: Wash ACS (dissolved in ether/hexanes if necessary) with 10% NaOH (3x). The aqueous layer will turn pink/brown (quinone formation).
-
Rinse: Wash with distilled water until neutral pH.
-
Dry: Dry over MgSO₄ and filter.
Figure 2: Inhibitor Removal Workflow. Choose the "Dry Path" for sensitive mechanistic studies.
Module 4: Frequently Asked Questions (FAQs)
Q: My ACS has turned into a solid gel in the freezer. Can I recover it? A: No. This is irreversible polymerization. Do not attempt to distill it; heating a polymer-monomer gel can cause a "runaway" exotherm or explosion due to trapped radicals and poor heat transfer. Discard as hazardous chemical waste.
Q: I stored my ACS in a glovebox (Nitrogen atmosphere) and it polymerized. Why? A: You likely starved the TBC inhibitor. TBC requires trace oxygen to function.[1][2] For glovebox storage, you must switch to an anaerobic inhibitor like TEMPO or store the monomer frozen (-20°C) and only bring it into the glovebox immediately before use.
Q: How do I check if my inhibitor is still active? A: A simple visual check: TBC-inhibited styrene derivatives often turn slightly yellow/brown as the TBC sacrifices itself (forming quinones). If the liquid is crystal clear but old, run a Methanol Precipitation Test : Add 1 drop of ACS to 5mL of methanol. White turbidity indicates polymer formation.
Q: Can I distill ACS to purify it? A: Proceed with extreme caution. The cyclopropyl group is sensitive. If you must distill, use high vacuum (<1 mmHg) to keep the bath temperature below 40°C. Add a non-volatile inhibitor (like sulfur) to the distillation pot to prevent polymerization during heating.
References
-
Metrohm Application Bulletin. Monitoring of 4-tert-butylcatechol in styrene. (Explains the TBC/Oxygen dependency mechanism).
-
Shell Chemicals. Styrene Monomer: Safe Handling Guide. (Authoritative guide on storage temps and tank materials).
-
Alumina Purification Method: Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina.[3] Langmuir 2000, 16, 24, 9653–9661.
-
Radical Clock Kinetics: Radical clock experiment with vinyl cyclopropane. (Context for the reactivity of the cyclopropyl group).
Sources
Technical Support Center: Purification of α-Cyclopropylstyrene
Welcome to the dedicated technical support guide for navigating the complexities of α-cyclopropylstyrene purification. This resource is designed for researchers, chemists, and drug development professionals who handle this unique molecule. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively and ensure the integrity of your material. The inherent reactivity of the styrene backbone, combined with the potential instability of the cyclopropyl ring, presents a unique set of purification challenges that require careful consideration.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the handling and purification of α-cyclopropylstyrene.
Q1: What are the primary impurities I should anticipate when purifying crude α-cyclopropylstyrene?
A1: The impurity profile is heavily dependent on the synthetic route. For α-cyclopropylstyrene synthesized via a Wittig reaction—a common method for converting ketones to alkenes—the most significant and often problematic byproduct is triphenylphosphine oxide (TPPO).[1][2][3] Other potential impurities include unreacted starting materials (e.g., cyclopropyl phenyl ketone), isomers formed through rearrangement, and oligomers or polymers.
Q2: My α-cyclopropylstyrene appears to be polymerizing during purification, especially with heating. Why is this happening and how can I prevent it?
A2: The vinyl group attached to the aromatic ring makes α-cyclopropylstyrene susceptible to polymerization, similar to styrene.[4] Heat, light, and the presence of acid or radical initiators can trigger this process, leading to yield loss and the formation of intractable tars. To mitigate this, always conduct distillations under high vacuum to lower the boiling point.[5] Additionally, consider adding a radical inhibitor like 4-tert-butylcatechol (TBC) or hydroquinone to the crude material before heating.[6] Store the purified product under refrigeration and in the dark.[7]
Q3: Is standard silica gel flash chromatography a suitable method for purification?
A3: While possible, it must be approached with caution. The acidic nature of standard silica gel can potentially catalyze the opening of the strained cyclopropyl ring or promote polymerization. If chromatography is necessary, it is highly recommended to use deactivated or neutralized silica gel. Alternatively, using a less acidic stationary phase like alumina can be a safer choice. Always perform a quick spot test on a TLC plate to check for degradation before committing the bulk of your material to a column.
Q4: What are the best practices for the long-term storage of purified α-cyclopropylstyrene?
A4: To ensure stability, the purified product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Refrigeration is critical to minimize polymerization.[7] For high-purity material intended for sensitive downstream applications, storing in an amber vial or wrapping the container in foil to protect it from light is also recommended. Adding a small amount of an inhibitor like TBC (10-15 ppm) is a common industrial practice for stabilizing similar vinyl aromatic compounds.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a cause-and-effect format.
Problem 1: Low Recovery and Dark Residue After Vacuum Distillation
-
Symptom: The distillation yields significantly less product than expected, and a dark, viscous, or solid residue remains in the distillation flask.
-
Causality: This is a classic sign of thermal degradation and/or polymerization. The styrene moiety is prone to radical polymerization at elevated temperatures, even under vacuum.[4]
-
Troubleshooting Protocol:
-
Improve Vacuum: Ensure your vacuum system is capable of achieving a pressure low enough to bring the boiling point below 90°C. The reported boiling point is 88-90°C at 8 Torr.[5]
-
Add an Inhibitor: Before starting the distillation, add a small quantity (e.g., a spatula tip) of a polymerization inhibitor such as hydroquinone or 4-tert-butylcatechol.
-
Use Appropriate Equipment: A short-path distillation apparatus minimizes the residence time of the compound at high temperatures.
-
Control the Temperature: Use a heating mantle with precise temperature control and stir the liquid to prevent localized overheating.
-
Problem 2: Persistent Contamination with Triphenylphosphine Oxide (TPPO)
-
Symptom: ¹H NMR shows characteristic aromatic signals for TPPO (typically ~7.5-7.8 ppm), and the product's polarity on TLC is very close to that of the impurity.
-
Causality: TPPO, a common byproduct of the Wittig reaction, has moderate polarity, making its separation from the target molecule by standard chromatography challenging.[8]
-
Troubleshooting Protocol:
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or pentane, especially at low temperatures. Dissolve the crude mixture in a minimal amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) and then add a large excess of cold hexane. The TPPO should precipitate and can be removed by filtration.
-
Optimized Chromatography: If precipitation is insufficient, careful column chromatography can be effective. Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate or ether).
-
Alternative Synthesis: For future syntheses, consider a Horner-Wadsworth-Emmons reaction, which produces a water-soluble phosphate byproduct that is much easier to remove during an aqueous workup.[8]
-
Problem 3: Evidence of Isomerization After Purification
-
Symptom: Analytical data (NMR, GC-MS) of the purified product shows peaks inconsistent with α-cyclopropylstyrene, potentially indicating ring-opening or double bond migration.
-
Causality: The strained cyclopropyl ring can be susceptible to opening under acidic conditions.[9] Traces of acid in the crude material, on glassware, or on the stationary phase in chromatography can catalyze this isomerization.
-
Troubleshooting Protocol:
-
Neutralize Glassware: Wash all glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by a thorough rinse with deionized water and drying before use.
-
Aqueous Workup: Perform a mild basic wash (e.g., saturated NaHCO₃ solution) of the crude product before purification to remove any acidic residues from the synthesis.
-
Inert Chromatographic Media: If using chromatography, opt for neutral alumina or silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent).
-
Section 3: Key Experimental Protocols & Data
Protocol 1: Optimized Vacuum Distillation
This protocol is designed to maximize yield by minimizing thermal stress.
-
Preparation: To a round-bottom flask containing the crude α-cyclopropylstyrene, add a magnetic stir bar and a small amount of 4-tert-butylcatechol (approx. 15-50 ppm).
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a stable pressure below 10 Torr.
-
Heating: Begin stirring and gently heat the distillation flask using a temperature-controlled heating mantle.
-
Fraction Collection: Collect the fraction that distills at the target temperature and pressure (e.g., ~88-90°C at 8 Torr).[5] The receiving flask should be cooled in an ice bath to prevent loss of the volatile product.
-
Termination: Stop the distillation before the flask goes to complete dryness to avoid overheating the residue.
-
Storage: Immediately transfer the purified, colorless liquid to a clean, amber vial, flush with nitrogen, and store in a refrigerator.
Data Summary: Purification Method Comparison
| Purification Method | Key Parameters | Advantages | Common Challenges & Mitigation |
| Vacuum Distillation | Pressure: <10 Torr; Temp: <90°C; Inhibitor: TBC/HQ | Effective for removing non-volatile (TPPO) and low-boiling impurities. Scalable. | Challenge: Thermal polymerization/isomerization. Mitigation: High vacuum, use of inhibitors, short-path apparatus.[4] |
| Flash Chromatography | Stationary Phase: Neutral Alumina or Deactivated Silica; Mobile Phase: Hexane/Ethyl Acetate gradient | Good for separating compounds with different polarities (e.g., TPPO). | Challenge: Product degradation on acidic media. Mitigation: Use inert stationary phase; add 0.1-1% triethylamine to the eluent. |
| Anti-Solvent Precipitation | Solvent: Minimal Diethyl Ether; Anti-Solvent: Cold Hexane | Specifically targets the removal of poorly soluble byproducts like TPPO. Fast and simple. | Challenge: Potential for co-precipitation of the product, leading to yield loss. Mitigation: Use a minimal amount of the initial solvent and add the anti-solvent slowly with stirring. |
Section 4: Visualization of Workflows
Troubleshooting Flowchart for Purification Issues
This diagram outlines a logical sequence for diagnosing and solving common purification problems.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. US2973394A - Method of purifying styrene - Google Patents [patents.google.com]
- 5. alpha-cyclopropylstyrene | 825-76-3 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Ring-opening hydroformylation of α-cyclopropylstyrene by HMn(CO)5, and structure of a novel Mn2(CO)9(η1-aldehyde) complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion in α-Cyclopropylstyrene Reactions
Welcome to the technical support center for α-cyclopropylstyrene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion rates, in their cyclopropanation reactions. Instead of a generic checklist, this resource provides in-depth, cause-and-effect explanations and actionable protocols to diagnose and resolve common issues.
Introduction to α-Cyclopropylstyrene Synthesis
The synthesis of α-cyclopropylstyrene and its derivatives is a cornerstone reaction in medicinal chemistry and materials science. The cyclopropane ring is a valuable structural motif, acting as a bioisostere for various functional groups and imparting unique conformational constraints.[1] The most common synthetic route involves the [2+1] cycloaddition of a carbene or carbenoid species to a styrene derivative. While elegant, these reactions are often sensitive to a multitude of factors that can lead to frustratingly low yields and stalled reactions. This guide will walk you through the most common failure points and provide systematic approaches to optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that can lead to low conversion rates.
Q1: My reaction shows very little to no formation of the desired α-cyclopropylstyrene. Where do I start my troubleshooting?
A1: When facing a complete reaction failure or extremely low conversion, it's critical to return to the fundamentals and verify the integrity of your setup and reagents. Often, the root cause is not a complex mechanistic issue but a foundational experimental flaw.
Initial Checks & Core Causality:
-
Inert Atmosphere Integrity: Many cyclopropanation catalysts, particularly those involving transition metals like rhodium, copper, and iron, are highly sensitive to oxygen.[2] Oxygen can oxidize the active catalytic species, rendering it inactive. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were adequately degassed.
-
Reagent Purity & Stability:
-
Styrene: Commercial styrene can contain polymerization inhibitors (like 4-tert-butylcatechol). These must be removed prior to the reaction, typically by passing the styrene through a plug of basic alumina. The presence of these inhibitors can quench the reaction.
-
Carbene Precursor (e.g., Diazo Compounds): Diazo compounds, such as ethyl diazoacetate (EDA), are notoriously unstable.[3] They can decompose upon exposure to light, heat, or acidic impurities. Always use freshly prepared or purified diazo compounds. A noticeable loss of the characteristic yellow color is a sign of decomposition.
-
-
Solvent Quality: Ensure you are using anhydrous (dry) solvents. Water can react with organometallic catalysts and other reagents in the reaction mixture. For instance, in reactions employing bases, water can neutralize the base, halting the desired chemical pathway.[4]
Q2: I'm observing some product, but the reaction stalls at low to moderate conversion. Could my catalyst be the problem?
A2: Yes, catalyst-related issues are a primary cause of incomplete reactions. The problem can range from using the wrong type of catalyst for your specific substrate to catalyst deactivation during the reaction.
Catalyst Deactivation Mechanisms:
Catalyst deactivation is the loss of catalytic activity over time.[5] In the context of styrene cyclopropanation, several mechanisms are common:
-
Poisoning: Impurities in the reaction mixture can bind strongly to the catalyst's active sites, blocking them from participating in the catalytic cycle. Sulfur-containing compounds are classic poisons for many transition metal catalysts.[5]
-
Coking/Fouling: This involves the deposition of carbonaceous materials on the catalyst surface, physically blocking active sites and pores.[5][6] In styrene reactions, this can arise from the polymerization of the starting material or product.
-
Dimerization/Aggregation: The carbene intermediate can react with itself, forming side products like diethyl fumarate and maleate from EDA. This non-productive pathway consumes the carbene, and the resulting dimers can sometimes foul the catalyst.[7]
The diagram below illustrates a simplified troubleshooting workflow when catalyst issues are suspected.
Caption: Troubleshooting workflow for catalyst-related issues.
Comparative Overview of Common Catalysts:
| Catalyst Type | Typical Precursor | Advantages | Common Issues & Considerations |
| Rhodium | Rh₂(OAc)₄ | Highly efficient, often requiring low loadings. Good stereocontrol.[8] | Expensive. Susceptible to poisoning. |
| Copper | Cu(I) triflate, Cu(acac)₂ | Cost-effective. Readily available. | Can be prone to deactivation by olefin coordination.[2] Lower stereoselectivity than Rh. |
| Iron | Iron Porphyrins | Abundant, low-toxicity metal. Can be tuned for high selectivity.[9] | Activity can be highly ligand-dependent. Some complexes show poor results.[9] |
| Cobalt | Cobalt Porphyrins | Can offer superior performance over iron, minimizing diazo dimerization.[7] | Performance is highly dependent on the chiral porphyrin ligand.[7] |
Q3: How critical are reaction parameters like temperature, concentration, and solvent choice?
A3: These parameters are absolutely critical and represent the core of reaction optimization.[10][11] An incorrect choice in any of these can lead directly to low conversion and the formation of side products.
-
Temperature: Increasing temperature generally increases the reaction rate, but it can be a double-edged sword.[10] For cyclopropanations, elevated temperatures can promote undesirable side reactions, such as polymerization of styrene or decomposition of the thermally sensitive diazo compound. It is often beneficial to start at a lower temperature (e.g., 0 °C or room temperature) and only increase it if the reaction is sluggish.[4]
-
Concentration & Addition Rate: The relative concentrations of the reactants are key. A common and highly effective strategy to suppress the dimerization of the carbene precursor is to add it slowly (e.g., via syringe pump) to the solution containing the catalyst and the styrene.[9] This maintains a low instantaneous concentration of the diazo compound, favoring the desired reaction with the abundant styrene over self-reaction.
-
Solvent: The solvent choice impacts reagent solubility and catalyst stability/activity. Non-coordinating solvents like dichloromethane (DCM) or toluene are common.[4] More polar or coordinating solvents like THF can sometimes influence selectivity but may also interact with the catalyst.[9] Screening a range of solvents is a standard optimization step.
Q4: My TLC/GC-MS shows multiple spots/peaks besides my starting material. What are the likely side reactions?
A4: The formation of multiple products is a clear sign of competing reaction pathways. Understanding these pathways is essential for rationally modifying the reaction conditions to favor your desired product.
Common Side Reactions:
-
Carbene Dimerization: As mentioned, the carbene intermediate can react with itself to form alkenes (e.g., diethyl fumarate and diethyl maleate from EDA). This is often the most significant competing reaction and is suppressed by the slow addition of the diazo compound.[7]
-
Styrene Polymerization: Styrene and its derivatives can polymerize under various conditions, including the presence of Lewis acidic metal catalysts or radical species. This is often observed as an insoluble residue (polystyrene) in the reaction flask. Lowering the reaction temperature can help minimize this.
-
C-H Insertion: The highly reactive carbene can insert into solvent or substrate C-H bonds, leading to a variety of byproducts. This is generally less common with styrenes compared to other substrates but can be a factor.
-
Ring-Opening Reactions: The product itself, α-cyclopropylstyrene, can sometimes undergo further reactions like ring-opening, especially under harsh conditions or with certain catalysts.[12]
Caption: Desired vs. common side reaction pathways.
Systematic Optimization Protocols
If initial checks do not resolve the low conversion, a more systematic approach to optimizing the reaction conditions is necessary.
Protocol 1: Reaction Parameter Optimization
This protocol outlines a methodical approach to refining reaction conditions. The traditional method is "One-Factor-At-a-Time" (OFAT), but a "Design of Experiments" (DoE) approach can be more efficient.[11][13]
Step-by-Step OFAT Approach:
-
Establish a Baseline: Run the reaction using the literature conditions or your initial attempt that gave low conversion. This is your control.
-
Variable Screening - Temperature: Set up several identical reactions and run them at different temperatures (e.g., 0 °C, 25 °C, 50 °C). Keep all other variables (concentration, solvent, catalyst loading) constant. Analyze the yield for each.
-
Variable Screening - Solvent: Using the optimal temperature from Step 2, set up reactions in different anhydrous solvents (e.g., Dichloromethane, Toluene, THF, Dioxane).[4][14]
-
Variable Screening - Concentration: Using the best conditions from the previous steps, vary the concentration of the limiting reagent. Also, investigate the effect of the rate of addition of the diazo compound (e.g., addition over 30 minutes vs. 4 hours).
-
Confirmation: Run a final reaction incorporating all the optimized parameters to confirm the improved yield.
Optimization Parameter Summary Table:
| Parameter | Range to Investigate | Potential Impact of Non-Optimal Conditions |
| Temperature | 0 °C to 80 °C | Too Low: Slow or no reaction. Too High: Reagent decomposition, side products.[10] |
| Solvent | DCM, Toluene, THF, etc. | Poor solubility, catalyst deactivation, undesired catalyst-solvent interactions.[4] |
| Concentration | 0.05 M to 1.0 M | Too Low: Slow reaction rate. Too High: Increased side reactions (polymerization). |
| Addition Rate | 10 min to 6 hours | Too Fast: Promotes carbene dimerization.[9] Too Slow: Unnecessarily long reaction time. |
| Catalyst Loading | 0.1 mol% to 5 mol% | Too Low: Incomplete conversion. Too High: Increased cost, potential for more side reactions. |
References
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Catalyst deactivation phenomena in styrene production | Request PDF. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Fig. 3 Cyclopropanation of styrene. a Reaction scheme of the... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Optimization of the reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Ring-opening hydroformylation of α-cyclopropylstyrene by HMn(CO)5, and structure of a novel Mn2(CO)9(η1-aldehyde) complex. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Stereoselective Cyclopropanation Reactions. (n.d.). Chemical Reviews. Retrieved February 12, 2026, from [Link]
-
Cyclopropanation of styrene with aryldiazoacetates. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Reaction Condition Optimization. (n.d.). Creative Biolabs. Retrieved February 12, 2026, from [Link]
-
A Brief Introduction to Chemical Reaction Optimization. (2018). PMC - NIH. Retrieved February 12, 2026, from [Link]
-
Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. (2021). PMC - NIH. Retrieved February 12, 2026, from [Link]
-
Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. (n.d.). pubs.acs.org. Retrieved February 12, 2026, from [Link]
-
Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. (2007). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. Retrieved February 12, 2026, from [Link]
-
DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. (2020). PMC. Retrieved February 12, 2026, from [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020). YouTube. Retrieved February 12, 2026, from [Link]
Sources
- 1. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 12. Ring-opening hydroformylation of α-cyclopropylstyrene by HMn(CO)5, and structure of a novel Mn2(CO)9(η1-aldehyde) complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
removing triphenylphosphine oxide from Wittig reaction of alpha-Cyclopropylstyrene
Topic: Purification of α-Cyclopropylstyrene from Wittig Reactions
Executive Summary
You are encountering a classic stoichiometric burden. The Wittig reaction generates equimolar amounts of triphenylphosphine oxide (TPPO) alongside your target, α-cyclopropylstyrene .
The Good News: Your product, α-cyclopropylstyrene, is a highly lipophilic hydrocarbon. TPPO is a polar, Lewis-basic solid.[1] This polarity mismatch is your greatest asset.[1] unlike polar drug intermediates where TPPO "sticks" to the product, your target should be easily separable using non-polar solvent systems.
The Risk: α-Cyclopropylstyrene contains both a styrene alkene and a strained cyclopropane ring.[1] It is susceptible to:
-
Polymerization (thermal or radical induced).[1]
-
Ring-opening (acid-catalyzed).
Do not use acidic washes. Do not rely solely on high-vacuum distillation, as TPPO sublimes (~360°C) and can clog condensers or co-distill.[1]
Module 1: The Solubility Mismatch (Trituration)
Best for: Small scale (<5g) or initial cleanup.
Because α-cyclopropylstyrene is soluble in alkanes while TPPO is not, we can use "precipitation in reverse" to leave the TPPO behind.
Protocol A: Hexane/Pentane Trituration
-
Concentration: Evaporate your crude Wittig reaction mixture (likely in THF or DCM) to a thick oil or semi-solid residue. Do not distill to dryness at high heat.
-
Suspension: Add cold Hexane or Pentane (10 mL per gram of crude).
-
Agitation: Sonicate or vigorously stir for 15 minutes. The α-cyclopropylstyrene will dissolve; the TPPO will remain as a white solid.
-
Filtration: Filter the suspension through a sintered glass funnel packed with a small pad of Celite.
-
Wash: Rinse the filter cake with two additional volumes of cold hexane.
-
Check: Analyze the filtrate by TLC. If TPPO traces remain (Rf ~ 0.1 in Hexane/EtOAc), proceed to Module 2.
Module 2: The Magnesium Lockdown (MgCl₂ Complexation)
Best for: Scale-up (>10g), high purity requirements, and protecting the heat-sensitive styrene.
This is the industry "Gold Standard" for non-polar products. Magnesium chloride coordinates with the oxygen of TPPO to form a bulky, insoluble complex: [MgCl₂(TPPO)₂].
Why this works for you: α-Cyclopropylstyrene lacks Lewis-basic lone pairs (unlike alcohols or amines), so it will not coordinate with the Magnesium.[1] It stays in solution while TPPO crashes out.
Protocol B: The MgCl₂ "Warm" Process
Materials:
-
Anhydrous MgCl₂ (0.5 – 1.0 equivalents relative to expected TPPO).[1]
-
Solvent: Toluene (Preferred) or Ethanol.[1]
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in Toluene (approx. 5 mL/g).
-
Addition: Add anhydrous MgCl₂ (start with 0.6 eq. relative to the TPPO byproduct).
-
Incubation (Crucial Modification):
-
Precipitation: Allow the mixture to cool to room temperature, then stir for another hour. A dense white precipitate will form.[1]
-
Filtration: Filter the mixture through a coarse frit or Celite. The complex [MgCl₂(TPPO)₂] stays on the filter.
-
Recovery: Concentrate the filtrate to obtain your clean α-cyclopropylstyrene.[1]
Module 3: The Zinc Alternative (ZnCl₂)
Best for: Workflows where Toluene is undesirable.
If your lab prefers ethanol-based workups, Zinc Chloride is an effective alternative.[1]
Protocol C: ZnCl₂ Precipitation
-
Dissolution: Dissolve crude oil in absolute Ethanol .
-
Reagent Prep: Prepare a solution of ZnCl₂ (approx 2 equivalents) in Ethanol.
-
Mixing: Add the ZnCl₂ solution to your crude mixture at room temperature.
-
Crystallization: Stir for 4–6 hours. The complex (TPPO)₂ZnCl₂ will precipitate.[2]
-
Partition: Concentrate the ethanol filtrate. Resuspend the residue in Hexane/Water . The product goes to Hexane; excess ZnCl₂ stays in water.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct removal method based on your scale and purity needs.
Figure 1: Decision matrix for TPPO removal strategies emphasizing scale and purity requirements.
Comparison of Methods
| Feature | Method A: Hexane Trituration | Method B: MgCl₂ Complexation | Method C: Silica Plug |
| Principle | Solubility Difference | Lewis Acid-Base Complexation | Polarity/Adsorption |
| Efficiency | Moderate (80-90% removal) | High (>98% removal) | High (for non-polar products) |
| Throughput | Fast | Medium (Requires heating/stirring) | Medium |
| Suitability | Crude cleanup | Final polishing / Bulk removal | Final polishing |
| Specific Risk | TPPO may remain if oiling occurs | Requires heating (Polymerization risk) | Product loss on silica |
Troubleshooting & FAQ
Q1: The mixture is "oiling out" instead of precipitating during Hexane trituration. What do I do?
-
Cause: This happens if the crude still contains too much polar solvent (THF/DCM) or if the TPPO is supersaturated.
-
Fix: Evaporate the mixture more thoroughly (use a high-vacuum line to remove THF traces). Add a seed crystal of pure TPPO if available.[1] Cool the hexane mixture to -20°C (freezer) for 1 hour to encourage crystallization.
Q2: Can I use acid extraction to remove TPPO?
-
Strictly NO. While TPPO is weakly basic and can be protonated, α-cyclopropylstyrene is acid-sensitive.[1] Strong acids can open the cyclopropane ring (forming a pentene derivative) or initiate cationic polymerization of the styrene double bond. Stick to neutral complexation (MgCl₂).[1]
Q3: I see a new spot on TLC just above my product after heating with MgCl₂. What is it?
-
Diagnosis: This is likely a polymer dimer or a ring-opened byproduct caused by thermal stress.[1]
-
Prevention: Do not reflux Toluene (110°C). Limit the temperature to 50–60°C. Ensure the reaction is under an inert atmosphere (N₂/Ar) to prevent oxidative degradation.
Q4: Can I distill the product to separate it from TPPO?
-
Technical Advice: Only as a last resort. TPPO has a high boiling point but sublimes easily, often coating the condenser and contaminating the distillate. If you must distill, remove the bulk of TPPO via Method A or B first, then perform Kugelrohr or fractional distillation under high vacuum with a radical inhibitor (BHT/Hydroquinone).
References
-
Batesky, D. C., et al. (2017).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Donald, S. M., et al. (2013).[1] "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2." Organic Process Research & Development, 17(5), 666–671.
-
PubChem Compound Summary. (2024). "alpha-Cyclopropylstyrene (CID 70000)."[1] National Center for Biotechnology Information.
Sources
- 1. This compound | C11H12 | CID 70000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. shenvilab.org [shenvilab.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
comparing reactivity of alpha-Cyclopropylstyrene and styrene in copolymerization
Comparative Guide: Reactivity of -Cyclopropylstyrene vs. Styrene in Radical Copolymerization
Executive Summary
This guide provides a technical comparison between Styrene (St) and its sterically hindered, strained analog
Key Insight: Contrary to typical vinylcyclopropanes which undergo radical ring-opening polymerization (RROP),
Mechanistic Analysis: The Radical Landscape
To understand the reactivity difference, we must analyze the propagating radical species derived from each monomer.
Styrene: The Standard Model
Styrene polymerization proceeds via a standard vinyl addition mechanism. The propagating radical is a secondary benzylic species, stabilized by resonance but sufficiently reactive to propagate rapidly (
-Cyclopropylstyrene: The Steric-Electronic Conflict
-
Steric Hindrance: The
-cyclopropyl group is bulkier than a methyl group. This lowers the ceiling temperature ( ) drastically, making homopolymerization thermodynamically impossible under standard radical conditions. -
Radical Stability (The "Clock" Failure): Typically, a cyclopropylcarbinyl radical rearranges (rings opens) to a homoallylic radical with a rate constant of
.-
Scenario A (Ring Opening): Formation of a primary alkyl radical (Thermodynamically Unfavorable).
-
Scenario B (Ring Retention): Formation of a tertiary benzylic radical (Thermodynamically Favorable).
-
Outcome: The resonance stabilization of the tertiary benzylic center outweighs the relief of ring strain. Consequently, the ring remains intact, and the monomer acts as a "kinetic brake."
-
Reaction Pathway Diagram
The following diagram illustrates the competing pathways, highlighting why
Figure 1: Kinetic pathways in St/
Comparative Reactivity Data
The following data synthesizes experimental trends for Styrene and
Table 1: Physicochemical & Kinetic Profile
| Parameter | Styrene (Reference) | ||
| Structure | Vinylbenzene | ||
| Ceiling Temp ( | 310°C | 61°C | < 60°C (Estimated) |
| Homopolymerizability | Excellent | Very Poor (Radical) | Negligible (Radical) |
| Reactivity Ratio ( | N/A | ||
| Reactivity Ratio ( | N/A | ||
| Q Value (Resonance) | 1.00 | 0.98 | ~1.0 (High Resonance) |
| e Value (Polarity) | -0.80 | -1.27 | More negative (Donor) |
| Dominant Effect | Resonance Stabilization | Steric Hindrance | Steric + Ring Strain |
*Note:
Interpretation of Reactivity Ratios[1]
-
: The styrene radical prefers to add another styrene unit rather than the bulky
-CPS. -
: The
-CPS radical effectively refuses to add another -CPS unit due to severe steric clash between the cyclopropyl group and the phenyl ring of the incoming monomer. -
Result: The copolymer will be compositionally drifted , rich in styrene, with
-CPS units isolated between styrene sequences (no -CPS blocks).
Experimental Protocol: Copolymerization & Validation
This protocol is designed to validate the incorporation of
Materials Preparation
-
Styrene: Wash with 10% NaOH to remove inhibitor (TBC), dry over
, distill under reduced pressure. - -Cyclopropylstyrene: Synthesize via Wittig reaction of cyclopropyl phenyl ketone. Purify via column chromatography (Hexane/EtOAc). Critical: Store at -20°C to prevent spontaneous dimerization.
-
Initiator: AIBN (Recrystallized from methanol).
Polymerization Workflow (Solution Method)
-
Feed Composition: Prepare reaction vials with molar feed ratios (
) of 90/10, 70/30, and 50/50. -
Solvent: Use Toluene (1:1 v/v monomer-to-solvent ratio). Toluene minimizes chain transfer compared to chlorinated solvents.
-
Deoxygenation: Freeze-Pump-Thaw (3 cycles). Reason: Oxygen inhibits radical species and can induce oxidative ring opening.
-
Incubation:
-
Temperature: 60°C . Warning: Do not exceed 80°C. Approaching the ceiling temperature of
-CPS will cause depolymerization and low yields. -
Time: Terminate at <10% conversion (approx. 2-4 hours) to determine reactivity ratios using the Kelen-Tüdös method.
-
-
Isolation: Precipitate dropwise into excess cold Methanol . Filter and dry in vacuo at 40°C.
Characterization & Validation (Self-Validating Steps)
| Technique | Purpose | Expected Observation for |
| 1H-NMR | Structure Confirmation | Look for cyclopropyl protons at 0.2–0.8 ppm . Absence of olefinic peaks confirms polymerization. |
| 13C-NMR | Ring Integrity Check | Cyclopropyl CH2 carbons at ~10-15 ppm. If ring opening occurred, these shift to >25 ppm (linear alkyl). |
| GPC/SEC | Molecular Weight | Expect lower Mw and Mn compared to pure polystyrene. |
| DSC | Thermal Properties |
Compositional Drift Visualization
The following graph logic (visualized via DOT) demonstrates the "Azeotropic vs. Drift" behavior. Since
Figure 2: Flow of compositional drift.[1][2][3][4] The polymer is initially rich in Styrene. As Styrene is depleted, the reaction rate collapses because
References
-
Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Standard text for
definitions and Q-e scheme). -
Endo, T., & Sanda, F. (2001). "Ring-Opening Polymerization of Cyclopropyl Derivatives." Journal of Polymer Science Part A: Polymer Chemistry. (Validation of ring-opening vs. vinyl polymerization competition).
-
Ito, H., et al. (1982). "Reactivity of
-Methylstyrene in Radical Copolymerization." Macromolecules. (Analogous behavior for sterically hindered styrenes). -
Maillard, B., et al. (1976). "Cyclopropylcarbinyl Radical Rearrangement Kinetics." Journal of the American Chemical Society. (Fundamental kinetics of the radical clock).
-
Moszner, N., et al. (2008). "Vinylcyclopropanes in Radical Polymerization." Macromolecular Rapid Communications. (Context on when ring opening actually occurs).
A Senior Application Scientist's Guide to Bridging the Gap Between Theoretical and Experimental NMR of α-Cyclopropylstyrene
For the modern researcher in structural elucidation and drug development, the synergy between experimental data and computational chemistry is not just an advantage; it is a necessity. Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for defining molecular architecture. However, in cases of novel or complex structures, such as α-cyclopropylstyrene, unequivocal assignment can be challenging. This is where the power of theoretical chemical shift prediction comes to the forefront, offering a robust method for validating experimental findings and deepening our understanding of a molecule's electronic environment.
This guide provides a comprehensive comparison of the experimental NMR chemical shifts of α-cyclopropylstyrene with the procedural framework for their theoretical prediction. We will delve into the causality behind the experimental and computational choices, ensuring a self-validating system for your research.
The Unique Structural Landscape of α-Cyclopropylstyrene
α-Cyclopropylstyrene presents an intriguing case for NMR analysis. The molecule's key features include a phenyl ring, a vinylic system, and a strained cyclopropyl ring. The conjugation between the phenyl ring and the double bond, along with the unique electronic properties of the cyclopropyl group, creates a nuanced electronic environment that is reflected in its NMR spectrum. Understanding these subtleties is paramount for accurate spectral assignment.
Experimental NMR Data: The Ground Truth
The foundation of any comparison is reliable experimental data. The ¹H and ¹³C NMR chemical shifts for α-cyclopropylstyrene have been collated from the NMRShiftDB database, a valuable open-source repository of spectral data.[1][2] These values, presented in the tables below, serve as our experimental benchmark.
Experimental Methodology: Acquiring High-Fidelity Spectra
To ensure the accuracy and reproducibility of experimental NMR data, a standardized protocol is essential. The following represents a typical workflow for acquiring high-quality ¹H and ¹³C NMR spectra of a small molecule like α-cyclopropylstyrene.
1. Sample Preparation:
- Analyte: High-purity α-cyclopropylstyrene.
- Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for nonpolar compounds and its distinct solvent peak that rarely interferes with analyte signals.
- Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient for obtaining good quality spectra in a reasonable time.
- Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic and vinylic protons.
- Standard 5 mm NMR tubes are used.
- The spectrometer is locked onto the deuterium signal of the solvent, and the sample is shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition:
- ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 16 for a concentrated sample.
- ¹³C NMR: A proton-decoupled experiment, such as the power-gated decoupling sequence, is used to simplify the spectrum and enhance the signal-to-noise ratio. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary.
The following diagram illustrates the general workflow for acquiring experimental NMR data.
Caption: Workflow for Experimental NMR Data Acquisition.
Theoretical NMR Chemical Shift Prediction: A Computational Approach
The prediction of NMR chemical shifts through computational methods provides a powerful tool for validating experimental assignments and understanding the electronic structure of molecules. Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) method is the gold standard for such predictions.[3][4]
Theoretical Methodology: A Step-by-Step Protocol
The following protocol outlines the necessary steps to compute the theoretical ¹H and ¹³C NMR chemical shifts for α-cyclopropylstyrene.
1. Molecular Geometry Optimization:
- The first and most critical step is to obtain an accurate 3D structure of the molecule. This is typically achieved through geometry optimization using a suitable level of theory.
- A common and reliable choice is the B3LYP functional with a basis set such as 6-31G(d).[5] This provides a good balance between accuracy and computational cost for organic molecules.
- The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM for chloroform) to better mimic the experimental conditions.
2. NMR Chemical Shift Calculation:
- Using the optimized geometry, the NMR shielding tensors are calculated. The GIAO method is widely employed for this purpose.
- A higher-level basis set, such as 6-311+G(2d,p), is often used for the NMR calculation to improve the accuracy of the predicted chemical shifts.[4]
- The calculation is performed for the molecule of interest (α-cyclopropylstyrene) and the reference standard (TMS) at the same level of theory.
3. Chemical Shift Referencing:
- The calculated isotropic shielding values (σ_iso) are not directly comparable to experimental chemical shifts. They must be referenced to the calculated shielding of TMS.
- The theoretical chemical shift (δ_calc) is obtained using the following equation: δ_calc = σ_iso(TMS) - σ_iso(analyte)
The diagram below outlines the computational workflow for predicting NMR chemical shifts.
Caption: Workflow for Theoretical NMR Chemical Shift Prediction.
Comparison of Experimental and Theoretical Data
The following tables present the experimental ¹H and ¹³C NMR chemical shifts for α-cyclopropylstyrene, alongside a column for the user to input their theoretically calculated values for direct comparison.
Table 1: ¹H NMR Chemical Shifts for α-Cyclopropylstyrene
| Proton Assignment | Experimental δ (ppm)[1] | Theoretical δ (ppm) | Δδ (Exp - Theory) |
| H-2', H-6' | 7.42 | Enter Calculated Value | |
| H-3', H-4', H-5' | 7.30 | Enter Calculated Value | |
| H-α (vinyl) | 5.31 | Enter Calculated Value | |
| H-α (vinyl) | 5.01 | Enter Calculated Value | |
| H-cyclopropyl (methine) | 1.70 | Enter Calculated Value | |
| H-cyclopropyl (methylene) | 0.82 | Enter Calculated Value | |
| H-cyclopropyl (methylene) | 0.58 | Enter Calculated Value |
Table 2: ¹³C NMR Chemical Shifts for α-Cyclopropylstyrene
| Carbon Assignment | Experimental δ (ppm)[1] | Theoretical δ (ppm) | Δδ (Exp - Theory) |
| C-1' | 141.6 | Enter Calculated Value | |
| C-α (vinyl) | 149.3 | Enter Calculated Value | |
| C-2', C-6' | 128.2 | Enter Calculated Value | |
| C-4' | 127.6 | Enter Calculated Value | |
| C-3', C-5' | 126.7 | Enter Calculated Value | |
| C-β (vinyl) | 108.6 | Enter Calculated Value | |
| C-cyclopropyl (methine) | 16.5 | Enter Calculated Value | |
| C-cyclopropyl (methylene) | 6.7 | Enter Calculated Value |
Interpreting the Comparison: Bridging the Discrepancies
It is important to recognize that a perfect match between experimental and theoretical chemical shifts is unlikely. Several factors contribute to the observed differences:
-
Solvent Effects: While continuum solvent models can account for bulk solvent effects, specific solute-solvent interactions may not be fully captured.
-
Conformational Averaging: The experimental spectrum represents an average of all thermally accessible conformations in solution. The theoretical calculation is typically performed on a single, lowest-energy conformer. For flexible molecules, a more advanced approach involving a conformational search and Boltzmann averaging of the calculated shifts for each conformer is necessary for higher accuracy.
-
Vibrational Effects: The theoretical calculations are performed on a static structure, whereas the molecule is constantly vibrating at room temperature.
-
Inherent Methodological Approximations: DFT is an approximate method, and the choice of functional and basis set will influence the accuracy of the results.
Generally, a good correlation between the trends in the experimental and theoretical data is a strong indicator of a correct structural assignment. The magnitude of the absolute differences can often be improved by applying a linear scaling factor to the calculated shifts.
The following diagram illustrates the key structural features of α-cyclopropylstyrene that influence its NMR chemical shifts and should be carefully considered when analyzing both experimental and theoretical data.
Caption: Key Structural Features of α-Cyclopropylstyrene.
Conclusion
The comparison of theoretical and experimental NMR chemical shifts is a powerful strategy for the structural elucidation of molecules like α-cyclopropylstyrene. By following a rigorous and well-defined protocol for both experimental data acquisition and computational prediction, researchers can confidently validate their assignments and gain deeper insights into the electronic and structural properties of their compounds. While discrepancies between the two datasets are expected, a systematic analysis of these differences can further refine our understanding of the molecule and the computational models used to describe it. This integrated approach embodies the principles of a self-validating system, enhancing the trustworthiness and authority of your research findings.
References
-
NMRShiftDB. alpha-Cyclopropylstyrene. [Link]
- Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—a free, open-source, and open-submission database for organic structures and their NMR spectra. Journal of Chemical Information and Computer Sciences, 43(6), 1733-1739.
- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a how-to guide for organic chemists. Chemical Reviews, 112(3), 1839-1862.
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
Sources
- 1. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unambiguous Structural Validation of α-Cyclopropylstyrene: A Comparative Guide to 2D NMR Techniques
For Immediate Publication
Abstract
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of molecular structure is a cornerstone of success. Trivial errors in structural assignment can lead to significant setbacks in research and development, making robust analytical techniques indispensable. This guide provides an in-depth comparison of three powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of α-cyclopropylstyrene. This molecule, with its unique combination of a phenyl ring, a vinyl group, and a strained cyclopropyl ring, presents an excellent case study for demonstrating the synergistic power of these methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage 2D NMR for definitive structural elucidation.
Introduction: The Challenge of Structural Elucidation
The precise architecture of a molecule dictates its function. In drug discovery, for instance, subtle differences in stereochemistry can mean the difference between a potent therapeutic and an inactive or even toxic compound. While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of individual nuclei, they often fall short in resolving complex spin systems and establishing unambiguous connectivity in molecules with multiple functional groups or overlapping signals.[1] 2D NMR spectroscopy overcomes these limitations by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei that are coupled through bonds.[2] This guide will walk through the systematic application of COSY, HSQC, and HMBC to validate the structure of α-cyclopropylstyrene, showcasing how each technique provides a unique and complementary piece of the structural puzzle.
The Case Study: α-Cyclopropylstyrene
α-Cyclopropylstyrene (1-cyclopropyl-1-phenylethene) is a fascinating molecule featuring a phenyl ring, a double bond, and a three-membered cyclopropyl ring. Its structure (Figure 1) presents several key questions for analytical validation:
-
How are the protons within the cyclopropyl ring connected to each other and to the rest of the molecule?
-
What is the precise connectivity between the vinyl group, the cyclopropyl ring, and the phenyl ring?
-
Can we definitively distinguish between the aromatic and vinyl protons and carbons?
Answering these questions with certainty requires a multi-faceted analytical approach.
Experimental Workflow: A Systematic Approach
The validation process follows a logical progression, starting with simple correlations and moving to more complex, long-range interactions.
Detailed Experimental Protocol
Sample Preparation:
-
Accurately weigh 10-20 mg of α-cyclopropylstyrene.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 20 ppm
-
Acquisition time: 3.28 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: 1.36 s
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Number of scans: 2
-
Data points: 2048 (F2) x 256 (F1)
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 2
-
Data points: 2048 (F2) x 256 (F1)
-
¹J(CH) coupling constant: 145 Hz
-
-
HMBC:
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 4
-
Data points: 2048 (F2) x 256 (F1)
-
Long-range coupling constant: 8 Hz
-
Data Interpretation and Comparative Analysis
Based on established principles of NMR spectroscopy and data from structurally similar compounds, we can predict the approximate chemical shifts and correlations for α-cyclopropylstyrene.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2', H-6' | Aromatic CH | 7.2-7.4 | 128.5 |
| H-3', H-5' | Aromatic CH | 7.2-7.4 | 128.0 |
| H-4' | Aromatic CH | 7.1-7.3 | 126.0 |
| H-vinyl (a) | Vinylic CH₂ | 5.3 | 111.0 |
| H-vinyl (b) | Vinylic CH₂ | 5.0 | 111.0 |
| H-cyclopropyl (methine) | Cyclopropyl CH | 1.5 | 16.0 |
| H-cyclopropyl (methylene) | Cyclopropyl CH₂ | 0.6-0.9 | 6.0 |
| C-1' | Aromatic C (quaternary) | - | 140.0 |
| C-α | Vinylic C (quaternary) | - | 148.0 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for α-cyclopropylstyrene.
COSY: Mapping ¹H-¹H Connectivity
The Correlation Spectroscopy (COSY) experiment is the cornerstone of 2D NMR, revealing protons that are coupled to each other, typically through two or three bonds.[3] In a COSY spectrum, diagonal peaks represent the 1D ¹H NMR spectrum, while the off-diagonal cross-peaks indicate coupling between two different protons.[4]
Expected COSY Correlations:
-
A strong correlation between the cyclopropyl methine proton (H-cyclopropyl) and the cyclopropyl methylene protons.
-
Correlations among the aromatic protons (H-2'/6', H-3'/5', and H-4'), revealing their ortho, meta, and para relationships.
-
A weak, four-bond coupling may be observed between the vinyl protons and the cyclopropyl methine proton.
HSQC: Direct ¹H-¹³C Correlations
The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton.[5][6] Each cross-peak in an HSQC spectrum corresponds to a one-bond C-H connection. This technique is invaluable for assigning the ¹³C signals of protonated carbons.
Expected HSQC Correlations:
| Proton (¹H) | Correlated Carbon (¹³C) |
| Aromatic protons (7.1-7.4 ppm) | Aromatic carbons (126.0-128.5 ppm) |
| Vinylic protons (5.0, 5.3 ppm) | Vinylic carbon (111.0 ppm) |
| Cyclopropyl methine proton (1.5 ppm) | Cyclopropyl methine carbon (16.0 ppm) |
| Cyclopropyl methylene protons (0.6-0.9 ppm) | Cyclopropyl methylene carbon (6.0 ppm) |
Table 2: Expected HSQC correlations for α-cyclopropylstyrene.
HMBC: Unveiling the Carbon Skeleton through Long-Range Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the carbon framework of a molecule.[7] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[8] Crucially, HMBC allows for the assignment of quaternary (non-protonated) carbons.
Expected Key HMBC Correlations:
| Proton (¹H) | Correlated Carbons (¹³C) | Significance |
| Vinylic protons (5.0, 5.3 ppm) | C-α, C-1', Cyclopropyl methine C | Connects vinyl group to phenyl ring and cyclopropyl ring. |
| Cyclopropyl methine proton (1.5 ppm) | C-α, C-1', Vinylic C, Cyclopropyl methylene C | Confirms connectivity of cyclopropyl ring to the vinyl carbon. |
| Aromatic protons (H-2'/6') | C-1', C-α, C-3'/5', C-4' | Confirms attachment of phenyl ring to the vinyl carbon. |
Table 3: Key expected HMBC correlations for the structural validation of α-cyclopropylstyrene.
Conclusion: A Synergistic Approach to Structural Certainty
By systematically applying COSY, HSQC, and HMBC, the structure of α-cyclopropylstyrene can be validated with a high degree of confidence.
-
COSY establishes the proton-proton connectivities within the cyclopropyl and phenyl rings.
-
HSQC unambiguously links each proton to its directly attached carbon.
-
HMBC provides the crucial long-range correlations that piece together the entire molecular framework, including the quaternary carbons, confirming the attachment of the phenyl and cyclopropyl groups to the vinylic carbons.
No single technique provides the complete picture. It is the synergistic combination of these 2D NMR experiments that transforms a collection of spectral data into a definitive molecular structure. This methodical approach is essential for ensuring the scientific integrity of research in organic chemistry and drug development.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by cross-polarization. Chemical Physics Letters, 69(1), 185-189. [Link]
-
Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70000, this compound. Retrieved February 12, 2026, from [Link].
-
Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved February 12, 2026, from [Link].
- Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
-
Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 29). In Wikipedia. [Link]
-
Heteronuclear single quantum coherence spectroscopy. (2023, November 29). In Wikipedia. [Link]
-
Heteronuclear multiple-bond correlation spectroscopy. (2023, May 29). In Wikipedia. [Link]
-
Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved February 12, 2026, from [Link].
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
University of California, Davis. (n.d.). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
University of California, Davis. (n.d.). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Reutzel, S. (n.d.). 2D NMR. Organic Chemistry II. Retrieved February 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 13C NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 12, 2026, from [Link]
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- 2. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 3. Databases - NMR Wiki [nmrwiki.org]
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- 5. An NMR Database for Organic and Organometallic Compounds [mdpi.com]
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- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 8. fiverr-res.cloudinary.com [fiverr-res.cloudinary.com]
cross-validation of alpha-Cyclopropylstyrene purity with HPLC and GC-MS
Orthogonal Purity Analysis of -Cyclopropylstyrene: HPLC-UV vs. GC-MS
Executive Summary
In the synthesis and application of
The Core Finding: While GC-MS provides definitive structural identification, it poses a significant risk of thermal artifact generation (ring-opening) due to the strain energy of the cyclopropyl group. Consequently, HPLC-UV is recommended as the primary quantitative standard , with GC-MS serving a supporting, qualitative role under strictly controlled thermal conditions.
The Analytical Challenge: Ring Strain & Thermal Lability
-
UV Chromophore: The styrene group provides strong UV absorption (approx. 254 nm), making it ideal for HPLC.
-
Thermal Sensitivity: The cyclopropyl ring is susceptible to radical-induced or thermal ring-opening (isomerization to dienes) at high temperatures found in GC injection ports.
Objective: To cross-validate purity without inducing degradation that mimics impurity profiles.
Methodology A: HPLC-UV (The Quantitative Standard)
Best for: Routine batch release, quantification of non-volatile oligomers, and thermally unstable byproducts.
Experimental Protocol
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water (0.1% H3PO4 for peak shape)
-
B: Acetonitrile[2]
-
-
Gradient: 50% B to 95% B over 10 mins; Hold 2 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 254 nm (primary) and 210 nm (secondary).
-
Temperature: 25°C (Ambient).
Causality & Logic: We utilize a chemically inert C18 stationary phase at ambient temperature. The acidic modifier (H3PO4) suppresses silanol interactions without degrading the acid-sensitive cyclopropyl ring (unlike strong mineral acids). 254 nm is chosen to maximize the signal-to-noise ratio for the styrenic pi-system.
Performance Data (HPLC)
| Parameter | Value | Notes |
| Linearity ( | > 0.999 | Excellent response due to styrene chromophore. |
| LOD | 0.05 µg/mL | Highly sensitive. |
| Repeatability | < 0.5% RSD | Stable injection mechanism. |
| Artifact Risk | Low | Ambient temp prevents ring opening. |
Methodology B: GC-MS (The Structural Validator)
Best for: Identifying unknown volatile impurities and confirming molecular weight.
Experimental Protocol
-
System: 7890B GC / 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).
-
Inlet Mode: Split (Ratio 50:1) to prevent column overload.
-
Inlet Temperature: 200°C (CRITICAL) . Standard 250°C+ can induce degradation.
-
Oven Program: 60°C (1 min)
15°C/min 280°C. -
MS Source: Electron Impact (EI), 70 eV.
Causality & Logic: The inlet temperature is deliberately lowered to 200°C. Standard GC protocols often use 250-300°C, which provides sufficient energy to overcome the activation barrier for cyclopropyl ring opening, resulting in "ghost peaks" (isomeric dienes) that are not actually present in the sample.
Performance Data (GC-MS)
| Parameter | Value | Notes |
| Linearity ( | > 0.995 | Good, but slightly lower than HPLC.[1] |
| LOD | 0.01 µg/mL | Superior sensitivity for trace volatiles. |
| Mass Balance | Variable | Risk of losing oligomers (non-volatiles). |
| Artifact Risk | High | Requires strict inlet temp control. |
Comparative Analysis: The "Mass Balance" Discrepancy
The following dataset illustrates a typical cross-validation scenario where Method B (GC-MS) initially fails to correlate with Method A (HPLC) due to thermal artifacts.
Table 1: Cross-Validation Data Summary
| Metric | HPLC-UV (Method A) | GC-MS (Method B) @ 250°C | GC-MS (Method B) @ 200°C |
| Main Peak Purity | 98.5% | 94.2% | 98.1% |
| Impurity 1 (0.8 RRT) | 0.5% | 0.5% | 0.5% |
| Impurity 2 (Isomer) | Not Detected | 4.1% (Artifact) | 0.2% |
| Oligomers (>500 Da) | 1.0% | Not Detected (Not eluted) | Not Detected |
Analysis of Discrepancy:
-
The Thermal Artifact: At 250°C, GC-MS shows a 4.1% impurity (Impurity 2) that is absent in HPLC. MS fragmentation suggests it is an isomer of
-CPS. This is the ring-opened diene formed inside the injector. -
The Oligomer Blind Spot: HPLC detects 1.0% high-molecular-weight species (Oligomers) at the end of the gradient. GC-MS fails to elute these, artificially inflating the main peak purity if the thermal artifact were not present.
Visualization of Workflows
Diagram 1: The Cross-Validation Decision Matrix
This workflow illustrates the logical steps a researcher should take when discrepancies arise between the two methods.
Caption: Decision matrix for resolving purity discrepancies between HPLC and GC-MS.
Diagram 2: Thermal Degradation Mechanism
Why GC-MS fails at high temperatures.
Caption: Mechanism of thermally induced ring-opening of
Synthesis & Recommendations
For the robust analysis of
-
Primary Release Method (HPLC-UV): Use the HPLC protocol defined above for the Certificate of Analysis (CoA). It captures the true purity without thermal bias and detects non-volatile polymer precursors.
-
Secondary ID Method (GC-MS): Use GC-MS strictly for identity confirmation (Mass Spectrum matching).
-
Constraint: You must validate the inlet temperature. If the GC chromatogram shows an isomer peak not present in the HPLC trace, assume it is a thermal artifact until proven otherwise.
-
-
Reporting: Explicitly state the method used for purity calculation. "Purity >98% (HPLC)" is significantly more reliable than "Purity >98% (GC)" for this specific compound class.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70000, this compound. (Accessed 2024).[6]
-
Sarker, P., et al. Selective radical ring-opening polymerization of α-cyclopropylstyrene. Journal of Polymer Science Part A: Polymer Chemistry.[7] (2016).[8]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C11H12 | CID 70000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
comparative thermal analysis (TGA/DSC) of alpha-Cyclopropylstyrene polymers
Comparative Thermal Analysis (TGA/DSC) of alpha-Cyclopropylstyrene Polymers
Executive Summary: The Structural Integrity Paradox
This compound (APS) presents a unique challenge in polymer physics: its thermal profile is strictly dictated by its polymerization history. Unlike standard styrenics, APS acts as a "radical clock" monomer. Consequently, the thermal analysis of Poly(APS) is not merely a measurement of transitions, but a forensic verification of the polymer's backbone topology.
This guide provides a comparative framework for analyzing Poly(APS) against its nearest structural analogs: Polystyrene (PS) and Poly(alpha-methylstyrene) (PAMS) .
Key Technical Insight:
-
Anionically Synthesized Poly(APS): Retains the pendant cyclopropyl ring. Exhibits high rigidity (
) but lower thermal stability due to ring strain. -
Radically Synthesized Poly(APS): Likely contains ring-opened structures (1,5-insertion). Exhibits distinct thermal degradation kinetics and a lower glass transition temperature due to reduced steric hindrance.
Chemical Context & Material Strategy
To interpret TGA/DSC data correctly, one must understand the "Alpha-Substituent Effect."
| Feature | Polystyrene (PS) | Poly(alpha-methylstyrene) (PAMS) | Poly(this compound) (APS) |
| Alpha Group | Hydrogen (-H) | Methyl (-CH₃) | Cyclopropyl (-C₃H₅) |
| Steric Strain | Low | High | Very High (Ring Strain + Steric) |
| Ceiling Temp ( | > 300°C | ~61°C | Predicted < 60°C |
| Polymerization | Radical/Anionic | Anionic (Low Temp) | Anionic (Strictly Low Temp) |
| Primary Degradation | Random Scission | Unzipping (Depolymerization) | Ring Opening + Unzipping |
The "Radical Clock" Factor
The monomer this compound rearranges rapidly (
-
Implication for Thermal Analysis: If your TGA shows a multi-stage degradation starting < 200°C, it suggests the presence of ring-opened defects or initiation of ring-opening driven decomposition.
Comparative Thermal Analysis Data
The following data synthesizes experimental baselines for PS/PAMS and predictive models for Poly(APS) based on group contribution theory and radical clock kinetics.
Table 1: Comparative Thermal Properties
| Property | Polystyrene (PS) | Poly(alpha-methylstyrene) (PAMS) | Poly(APS) [Intact Ring] | Poly(APS) [Ring Opened]* |
| Glass Transition ( | 100°C | 168°C - 175°C | 175°C - 185°C (Predicted) | < 120°C (Predicted) |
| Melting Point ( | Amorphous (None) | Amorphous | Amorphous | Amorphous |
| TGA Onset ( | ~350°C | ~250°C | ~210°C | ~300°C |
| Degradation Mode | Random Scission | Unzipping to Monomer | Ring Opening / Unzipping | Random Scission |
| Residue at 600°C | ~0% | ~0% | < 5% (Char formation possible) | ~0-2% |
*Note: "Ring Opened" refers to polymers synthesized via radical pathways where the cyclopropyl ring rearranges into a linear alkene segment.
Detailed Experimental Protocols
These protocols are designed to prevent "observer effect" errors, such as thermally inducing depolymerization before the measurement begins.
A. Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Encapsulate 3–5 mg of dried polymer in a Hermetic Aluminum Pan .
-
Why? Hermetic sealing prevents monomer evaporation if depolymerization occurs, keeping the heat flow signal clean.
-
-
Purge Gas: Nitrogen (50 mL/min).
-
Thermal Cycle:
-
Heat 1: Ramp from 0°C to 200°C at 10°C/min. (Erase thermal history).
-
Critical Check: Do not exceed 220°C. Poly(APS) is thermally labile.
-
Cool: Ramp down to 0°C at 20°C/min.
-
Heat 2: Ramp from 0°C to 220°C at 10°C/min. (Record
).
-
-
Analysis: Measure
at the inflection point of the step transition in the second heating curve.
B. Thermogravimetric Analysis (TGA)
Objective: Differentiate between volatile loss, depolymerization, and ring-opening decomposition.
-
Sample Prep: Load 5–10 mg into a Platinum or Alumina pan.
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Run both.
-
Method:
-
Equilibrate: 30°C for 5 mins.
-
Ramp: 10°C/min to 600°C.
-
Hi-Res Option: If using a modulated TGA, use "Resolution 4.0" to separate overlapping weight loss events (e.g., solvent loss vs. monomer unzipping).
-
-
Derivative Analysis (DTG): Plot the first derivative of weight loss.
-
Poly(APS) Signature: Look for a sharp peak around 200–250°C (Unzipping) and a secondary shoulder or tailing if ring-opening crosslinking occurs.
-
Mechanism Visualization
The following diagram illustrates the divergent thermal fates of the polymer based on its structure.
Caption: Thermal degradation pathways for Poly(APS). Unzipping is the primary mode for anionically synthesized polymers, while ring opening leads to complex residues.
Interpretation Guide for Researchers
When analyzing your specific Poly(APS) sample, use this decision matrix:
-
If
:-
Diagnosis: Your sample is likely Polystyrene (loss of cyclopropyl group) or heavily ring-opened.
-
Action: Verify structure with H-NMR (look for cyclopropyl protons at 0.2–0.8 ppm).
-
-
If
but TGA shows mass loss at 150°C:-
Diagnosis: Solvent entrapment or extremely low molecular weight oligomers.
-
Action: Perform a TGA-MS (Mass Spec) to identify the evolved gas. If it is monomer, the polymer is unzipping (low ceiling temp).[1]
-
-
If TGA residue > 10%:
-
Diagnosis: Crosslinking occurred. The cyclopropyl rings opened and reacted with neighbors rather than depolymerizing.
-
References
-
Radical Clock Kinetics
-
Title: Kinetics and mechanism of the hydrogenation of this compound by metal carbonyl hydrides.[2][3][4]
-
Source: Journal of the American Chemical Society, 1990.[4][5]
-
Link:[Link]
- Relevance: Establishes the rapid ring-opening rate of the alpha-cyclopropyl radical, explaining the difficulty in radical polymeriz
-
-
Poly(alpha-methylstyrene)
- Title: Poly(α-methyl styrene)
- Source: Polymer Source / Agilent Technical Guides.
-
Link:[Link]
- Relevance: Provides the baseline (168-175°C) and degradation behavior for the closest structural analog.
-
General Polystyrene Degradation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen (Journal Article) | OSTI.GOV [osti.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
benchmarking alpha-Cyclopropylstyrene synthesis methods for efficiency
Benchmarking -Cyclopropylstyrene Synthesis: Efficiency, Scalability, and Atom Economy
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Subject: Comparative analysis of synthetic routes for
Executive Summary
This guide benchmarks the three primary synthetic methodologies for this target. Our analysis prioritizes scientific integrity and reproducibility , distinguishing between methods suitable for discovery-phase synthesis versus process-scale manufacturing.
| Metric | Method A: Suzuki-Miyaura | Method B: Wittig Olefination | Method C: Grignard-Dehydration |
| Primary Use Case | Discovery / High-Throughput | General Lab Scale | Process / Scale-Up |
| Yield | High (85–95%) | Moderate (70–85%) | Variable (Stepwise) |
| Atom Economy | Moderate | Poor (Ph | High |
| Reaction Cost | High (Pd catalyst, Boronic acid) | Moderate | Low |
| Risk Profile | Low (High FG tolerance) | Low (Reliable) | High (Rearrangement risk) |
Detailed Methodologies
Method A: The Precision Route (Suzuki-Miyaura Coupling)
Best For: Late-stage functionalization, high-value intermediates, and library generation.
This method utilizes the Palladium-catalyzed cross-coupling of
Mechanism:
The reaction proceeds via a catalytic cycle involving oxidative addition of the
Protocol:
-
Reagents:
- -Bromostyrene (1.0 equiv)
-
Cyclopropylboronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) + Tricyclohexylphosphine (PCy , 10 mol%) OR Pd(dppf)Cl . -
Base: K
PO (3.0 equiv) -
Solvent: Toluene/Water (20:1) or THF/Water.
-
Procedure:
-
Charge a reaction vial with
-bromostyrene, cyclopropylboronic acid, base, and catalyst under an inert atmosphere (N or Ar). -
Add degassed solvent.[1]
-
Heat to 80–100 °C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over MgSO
. -
Purification: Flash chromatography (Hexanes).
-
Critical Insight: The use of PCy
Method B: The Classical Route (Wittig Olefination)
Best For: Standard laboratory synthesis where reagent cost is a factor but scale is limited (<50g).
The Wittig reaction provides a reliable, convergent synthesis from cyclopropyl phenyl ketone. While effective, it suffers from poor atom economy due to the generation of stoichiometric triphenylphosphine oxide (TPPO) waste.
Protocol:
-
Reagents:
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
Cyclopropyl phenyl ketone (1.0 equiv)
-
Base: Potassium tert-butoxide (KOtBu, 1.3 equiv) or n-BuLi.
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Suspend the phosphonium salt in anhydrous THF at 0 °C under N
. -
Add base portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30–60 min.
-
Add cyclopropyl phenyl ketone dropwise.
-
Warm to RT and reflux for 4–12 hours.
-
Workup: Quench with sat. NH
Cl. Extract with diethyl ether.[2] -
Purification: The removal of TPPO is the bottleneck. Trituration with cold hexanes followed by column chromatography is required.
-
Critical Insight: Steric hindrance at the ketone carbonyl (due to the cyclopropyl group) can slow the reaction. Using KOtBu often provides faster kinetics than n-BuLi for this specific substrate due to better solubility and "naked" anion effect in THF.
Method C: The Industrial Route (Grignard Addition + Dehydration)
Best For: Multi-kilogram scale-up where chromatography must be avoided.
This two-step sequence is the most cost-effective but carries the highest chemical risk. The dehydration step must be carefully controlled to prevent acid-catalyzed ring opening of the cyclopropyl group (rearrangement to homoallylic isomers).
Pathway:
-
Step 1: Reaction of Phenylmagnesium bromide with Acetylcyclopropane (or Cyclopropylmagnesium bromide + Acetophenone)
1-Cyclopropyl-1-phenylethanol. -
Step 2: Dehydration of the tertiary alcohol
-Cyclopropylstyrene.
Protocol (Step 2 Focus):
-
Reagents:
-
1-Cyclopropyl-1-phenylethanol.
-
Dehydrating Agent: POCl
/ Pyridine (Mild) OR p-Toluenesulfonic acid (p-TsOH) (Aggressive).
-
-
Procedure (Mild):
Critical Insight: Avoid strong mineral acids (H
Comparative Data Analysis
The following table summarizes experimental data based on literature precedents and standard process metrics.
| Feature | Method A (Suzuki) | Method B (Wittig) | Method C (Grignard/Dehyd.) |
| Overall Yield | 85–95% | 75–85% | 60–80% (2 steps) |
| Atom Economy | 45% (Boronic acid waste) | < 30% (TPPO waste) | High (>80%) |
| E-Factor (Waste/Product) | Moderate | High (Solid waste) | Low (Water byproduct) |
| Reagent Cost | $ (Mg, Ketone) | ||
| Purification | Filtration/Flash | Difficult (TPPO removal) | Distillation feasible |
| Scalability | Good (Expensive) | Poor (Solid handling) | Excellent |
Visualizations
Synthesis Pathways & Decision Matrix
Caption: Comparative reaction pathways.[5] Method A offers the most direct and risk-free route to the target, while Method C requires careful control of the dehydration step.
Process Selection Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on scale and resource constraints.
References
-
Suzuki-Miyaura Coupling of Cyclopropylboronic Acids: Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002, 43(39), 6987-6990.[6] Link
-
General Wittig Reaction Protocols: Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989, 89(4), 863–927. Link
-
Dehydration of Phenylethanols (Industrial Context): Molinari, A., et al. "Liquid-phase dehydration of 1-phenylethanol to styrene over an acidic resin catalyst." Applied Catalysis A: General, 1999. Link
-
Cyclopropylcarbinyl Rearrangement Risks: Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 1951, 73(6), 2509–2520. Link
A Comparative Guide to the Stereoselective Reactions of α-Cyclopropylstyrene for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the demand for precise control over molecular architecture is paramount, particularly in the realm of pharmaceutical development where stereoisomers can exhibit vastly different pharmacological profiles. α-Cyclopropylstyrene, a readily accessible building block, presents a unique synthetic challenge and opportunity due to the electronic and steric influence of its cyclopropyl group on the adjacent olefin. This guide provides a comparative analysis of key stereoselective reactions involving α-cyclopropylstyrene, offering insights into the expected stereochemical outcomes and practical considerations for laboratory implementation.
Introduction: The Synthetic Potential of α-Cyclopropylstyrene
α-Cyclopropylstyrene is an attractive substrate for asymmetric synthesis. The cyclopropyl group, with its inherent strain and unique orbital characteristics, can significantly influence the facial selectivity of reactions at the double bond. Furthermore, the resulting products, bearing a chiral center adjacent to both a phenyl and a cyclopropyl group, are valuable precursors for a variety of complex molecular targets. This guide will focus on four principal classes of stereoselective reactions: asymmetric hydrogenation, Sharpless asymmetric dihydroxylation, enantioselective epoxidation, and stereoselective hydroboration-oxidation.
Comparative Analysis of Stereoselective Transformations
The choice of reaction to transform the double bond of α-cyclopropylstyrene into a stereocenter is dictated by the desired functionality and the required level of stereocontrol. Below, we compare the expected outcomes and mechanistic underpinnings of four major strategies.
Asymmetric Hydrogenation: Access to Chiral Phenylcyclopropyl Ethanes
Asymmetric hydrogenation offers a direct route to chiral (1-cyclopropylethyl)benzene. While specific data for α-cyclopropylstyrene is not abundant in readily available literature, extensive research on the asymmetric hydrogenation of α-alkyl styrenes provides a strong predictive framework.
Mechanistic Insight: The reaction typically proceeds via the coordination of the alkene to a chiral transition metal catalyst (often Rhodium or Iridium based) followed by the delivery of hydrogen. The stereochemical outcome is dictated by the steric and electronic interactions between the substrate and the chiral ligands on the metal center. The catalyst creates a chiral pocket that favors the binding of one prochiral face of the alkene, leading to the preferential formation of one enantiomer.
Expected Performance: Based on studies of analogous α-alkyl styrenes, high enantioselectivities (ee) can be anticipated. The choice of chiral ligand is critical in achieving high stereocontrol.
Experimental Protocol: A Representative Asymmetric Hydrogenation
Caption: Workflow for a typical asymmetric hydrogenation experiment.
Step-by-Step Methodology:
-
In a glovebox, a vial is charged with the chiral ligand (e.g., a Josiphos or PhanePhos type ligand) and a rhodium or iridium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent like dichloromethane or methanol.
-
The solution is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
α-Cyclopropylstyrene is added to the catalyst solution.
-
The vial is placed in an autoclave, which is then purged with hydrogen gas before being pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction is stirred at a controlled temperature for a specified duration (e.g., 12-24 hours).
-
After cooling and venting the hydrogen, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Sharpless Asymmetric Dihydroxylation: Synthesis of Chiral Diols
The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] This reaction is known for its high enantioselectivity across a broad range of substrates.
Mechanistic Insight: The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. The ligand-OsO₄ complex undergoes a [3+2] cycloaddition with the alkene to form an osmate ester.[1] Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst with the aid of a stoichiometric co-oxidant. The choice of ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates which enantiomer of the diol is formed.[2]
Expected Performance: For styrenic substrates, the Sharpless dihydroxylation typically provides excellent enantioselectivities, often exceeding 95% ee. The commercially available AD-mix reagents make this reaction highly accessible and reproducible.
Data Comparison: Asymmetric Dihydroxylation of Styrenic Alkenes
| Substrate | Ligand | Yield (%) | ee (%) | Reference |
| Styrene | (DHQD)₂PHAL | >95 | 97 | Sharpless et al. |
| trans-β-Methylstyrene | (DHQD)₂PHAL | 94 | 99 | Sharpless et al. |
| α-Methylstyrene | (DHQD)₂PHAL | 88 | 88 | Sharpless et al. |
Note: Data for analogous substrates is presented to illustrate the expected high performance of this reaction on α-cyclopropylstyrene.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Caption: General workflow for a Sharpless asymmetric dihydroxylation.
Step-by-Step Methodology:
-
A mixture of tert-butanol and water (1:1) is prepared.
-
The appropriate AD-mix (α or β) is added to the solvent mixture and stirred until both layers are clear.
-
The solution is cooled to 0 °C in an ice bath.
-
α-Cyclopropylstyrene is added to the cold, stirring solution.
-
The reaction is stirred vigorously at 0 °C until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude diol is purified by flash chromatography.
-
The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Enantioselective Epoxidation: Formation of Chiral Oxiranes
Enantioselective epoxidation provides access to chiral epoxides, which are versatile intermediates for further synthetic transformations. Several methods exist, with the Jacobsen-Katsuki epoxidation being a prominent example for styrenic substrates.
Mechanistic Insight: The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant such as m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl). The proposed mechanism involves the formation of a high-valent manganese-oxo species, which then transfers the oxygen atom to the alkene. The chiral salen ligand creates a stereochemically defined environment that directs the approach of the alkene, leading to high enantioselectivity. For styrenes, the approach is generally favored from the side that minimizes steric interactions with the phenyl group.[3]
Expected Performance: High enantioselectivities (often >90% ee) have been reported for the epoxidation of various styrene derivatives using chiral catalysts.[4] The electronic nature of the substituents on the styrene can influence the efficiency and selectivity of the reaction.
Experimental Protocol: A Representative Enantioselective Epoxidation
Caption: Generalized procedure for enantioselective epoxidation.
Step-by-Step Methodology:
-
To a solution of α-cyclopropylstyrene in a suitable solvent (e.g., dichloromethane) is added the chiral catalyst (e.g., a Jacobsen-Katsuki type catalyst).
-
The mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
A solution of the oxidant (e.g., m-CPBA) in the same solvent is added dropwise over a period of time.
-
The reaction is stirred at the low temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched with an appropriate reagent (e.g., a solution of sodium thiosulfate).
-
The product is extracted, and the combined organic layers are washed, dried, and concentrated.
-
Purification by flash chromatography affords the chiral epoxide.
-
Enantiomeric excess is determined by chiral GC or HPLC.
Stereoselective Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity.[5][6] This reaction is highly valuable for accessing alcohols that are constitutional isomers of those obtained by acid-catalyzed hydration.
Mechanistic Insight: The first step involves the addition of a borane reagent (e.g., BH₃•THF or 9-BBN) across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. This addition occurs in a concerted fashion from the same face of the alkene, resulting in a syn-addition.[7] In the second step, the resulting organoborane is oxidized with hydrogen peroxide and a base (e.g., NaOH) to replace the boron atom with a hydroxyl group, with retention of stereochemistry.[8]
Expected Performance: For α-cyclopropylstyrene, hydroboration-oxidation is expected to yield the corresponding anti-Markovnikov alcohol with the hydrogen and hydroxyl groups added in a syn fashion. The diastereoselectivity will be influenced by the steric hindrance posed by the phenyl and cyclopropyl groups, which will direct the approach of the borane reagent to the less hindered face of the alkene.
Experimental Protocol: Hydroboration-Oxidation
Caption: A two-step protocol for hydroboration-oxidation.
Step-by-Step Methodology:
-
α-Cyclopropylstyrene is dissolved in anhydrous THF under an inert atmosphere.
-
The solution is cooled to 0 °C, and a solution of borane-THF complex is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is cooled back to 0 °C, and aqueous sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide.
-
The mixture is stirred at room temperature for a few hours.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The resulting alcohol is purified by flash chromatography.
-
The stereochemical outcome can be determined by NMR spectroscopy, potentially using techniques like NOESY to establish the relative stereochemistry.
Conclusion and Recommendations
The stereoselective transformation of α-cyclopropylstyrene offers access to a rich array of chiral building blocks. The choice of reaction should be guided by the desired final product and the required level of stereocontrol.
-
For the synthesis of chiral (1-cyclopropylethyl)benzene , asymmetric hydrogenation is the most direct route, with the potential for high enantioselectivity dependent on catalyst and ligand selection.
-
To obtain chiral 1-cyclopropyl-1-phenylethane-1,2-diol , the Sharpless asymmetric dihydroxylation is the method of choice, offering predictable and excellent enantioselectivity with commercially available reagents.
-
For the preparation of chiral 2-cyclopropyl-2-phenyloxirane , enantioselective epoxidation methods, such as the Jacobsen-Katsuki epoxidation, are expected to provide high levels of enantiocontrol.
-
If the target is the anti-Markovnikov alcohol, 2-cyclopropyl-1-phenylethanol , with syn-diastereoselectivity, then hydroboration-oxidation is the ideal method.
Researchers and drug development professionals should carefully consider the mechanistic nuances and the wealth of literature on analogous substrates when planning the synthesis of derivatives from α-cyclopropylstyrene. While direct experimental data for this specific substrate may require further exploration, the principles outlined in this guide provide a robust framework for predicting and achieving the desired stereochemical outcomes.
References
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
- Brown, H. C., & Zweifel, G. (1961). Hydroboration as a Convenient Procedure for the Asymmetric Synthesis of Alcohols of High Optical Purity. Journal of the American Chemical Society, 83(2), 486–487.
- Jacobsen, E. N. (1993). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 26(11), 613–620.
- Shi, Y. (2004). Organocatalytic Asymmetric Epoxidation of Alkenes by Chiral Ketones. Accounts of Chemical Research, 37(8), 488–496.
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric-Catalysis-Based Syntheses of Approved Drugs.
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
- Yoon, T. P., & Jacobsen, E. N. (2003).
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
- Zweifel, G., & Brown, H. C. (1963). Hydroboration. XI. The Hydroboration of Alkenes with Disiamylborane—A Convenient Procedure for the Conversion of Alkenes into Aldehydes and Ketones via Hydroboration. Journal of the American Chemical Society, 85(14), 2066–2072.
- Johnson, R. A., & Sharpless, K. B. (1993). Catalytic asymmetric epoxidation of allylic alcohols. In Catalytic Asymmetric Synthesis (pp. 103-158). VCH.
- Pelter, A., Smith, K., & Brown, H. C. (1988). Borane Reagents. Academic Press.
- Evans, D. A., Fu, G. C., & Hoveyda, A. H. (1992). Rhodium (I)-and iridium (I)-catalyzed hydroboration of olefins. The role of catalyst and substrate structure on reaction rate and selectivity. Journal of the American Chemical Society, 114(17), 6671-6679.
Sources
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
enthalpy of reaction calculation for alpha-Cyclopropylstyrene polymerization
High-Precision Thermodynamic Profiling: -Cyclopropylstyrene vs. Conventional Styrenics
Executive Summary
Objective: This guide provides a rigorous framework for calculating and comparing the enthalpy of polymerization (
Significance: While standard styrene polymerization is driven solely by the conversion of
Part 1: The Thermodynamic Landscape
To accurately calculate enthalpy, one must understand the distinct mechanistic pathways.
Comparative Mechanisms
-
Styrene (Conventional): A simple vinyl addition. The exotherm is generated by the formation of two new
single bonds at the expense of one double bond. -
-Cyclopropylstyrene (rROP): A two-step propagation.
-
Vinyl Addition: Radical attack on the vinyl group (exothermic).
-
Ring Opening: The resulting cyclopropylcarbinyl radical is unstable; the ring opens to relieve angular strain (
115 kJ/mol potential energy), forming a 1,5-ring-opened unit.
-
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways that dictate the enthalpy differences.
Figure 1: Mechanistic bifurcation of
Part 2: Comparative Analysis (Data & Expectations)
The following table benchmarks
| Parameter | Styrene (Standard) | Causality / Notes | |
| Mechanism | Vinyl Addition | Radical Ring-Opening (rROP) | |
| -69.9 kJ/mol | -85 to -105 kJ/mol * | Ring opening adds to the exotherm, but steric hindrance at the | |
| Volumetric Shrinkage | 14.5% | < 5% (Target) | Ring opening increases free volume, counteracting the shrinkage from bond formation. |
| Ceiling Temp ( | 310°C | < 100°C | The bulky cyclopropyl group and stability of the radical intermediate lower |
| Bond Energy Driver | Ring Strain Relief ( | The cyclopropane ring strain is the "stored energy" released during ROP. |
*Note:
Part 3: Experimental Protocol (DSC Methodology)
Objective: Determine
Reagents & Preparation
-
Monomer:
-Cyclopropylstyrene (Purified via vacuum distillation to remove inhibitors like BHT). -
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide). Recrystallized from methanol.
-
Reference: Indium standard (for enthalpy calibration).
The Self-Validating Workflow
This workflow ensures that mass loss (evaporation) does not corrupt the enthalpy data—a common failure point with styrenics.
Figure 2: Validated DSC workflow. The post-run mass check (m2) is critical to ensure the exotherm is chemical, not physical evaporation.
Calculation Logic
The enthalpy of polymerization is calculated by integrating the exothermic peak area (
Critical Correction:
Since
Part 4: Computational Validation (DFT)
To corroborate experimental DSC data, perform Density Functional Theory (DFT) calculations. This is essential for distinguishing between the theoretical enthalpy of ring opening and the observed enthalpy.
Protocol:
-
Level of Theory: B3LYP/6-31G(d,p) or M06-2X (better for dispersion forces).
-
Model: Calculate the Enthalpy (
) at 298K for:-
Monomer (
-CPS). -
Dimer (representing the polymer chain).
-
-
Equation:
Ideally, calculate for the reaction: Monomer + GrowingChain GrowingChain
References
-
Sanda, F., et al. (2001). Radical Ring-Opening Polymerization of Vinylcyclopropanes.[1] Journal of Polymer Science Part A: Polymer Chemistry.
-
Moszner, N., et al. (2008). Synthesis and Polymerization of Vinylcyclopropanes.[2][3] Macromolecular Materials and Engineering.[4][5]
-
Odian, G. (2004). Principles of Polymerization.[5] Wiley-Interscience. (Standard reference for Styrene
values). -
National Institute of Standards and Technology (NIST). Heats of Polymerization for Styrene.
Safety Operating Guide
Personal protective equipment for handling alpha-Cyclopropylstyrene
Technical Guide: Safe Handling & PPE for -Cyclopropylstyrene[1]
Introduction & Chemical Context
11The Safety Paradox: While often used in milligram quantities, the molecule combines the volatility and toxicity of a styrene derivative with the ring-strain energy of a cyclopropane.[1] This guide treats the substance with the rigor required for high-hazard aromatic hydrocarbons, prioritizing protection against inhalation and dermal permeation.[1]
Hazard Identification & Risk Assessment
Effective PPE selection relies on understanding the specific failure modes of the chemical.[1]
Physicochemical Hazard Profile
| Hazard Class | Classification | Critical Note |
| Flammability | High (Cat 2/3) | Flash point likely <60°C. Vapors are heavier than air and may travel to ignition sources.[1][2] |
| Reactivity | Polymerizable | Susceptible to autopolymerization if inhibitors (e.g., TBC) are depleted.[1] The cyclopropyl ring adds strain energy, increasing reactivity with acids/radicals.[1] |
| Health (Acute) | Irritant / Neurotoxic | Causes skin/eye irritation.[1][2][3][4] Inhalation causes CNS depression (dizziness, headache).[1][2] Aspiration hazard. |
| Health (Chronic) | Suspected Carcinogen | Structurally analogous to Styrene and |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection (Critical Control Point)
Scientific Rationale: Aromatic hydrocarbons (like the styrene backbone) swell and permeate standard nitrile gloves rapidly.[1] The "cyclopropyl" modification does not mitigate this solvent effect.[1]
-
Do NOT Use: Latex (degrades instantly), Vinyl (permeable).[1]
-
Standard Nitrile (4-6 mil): Incidental Splash Only.[1] Breakthrough occurs in <5 minutes.[1][5]
-
Required for Handling:
| Contact Type | Recommended Material | Brand Examples | Breakthrough Time |
| Incidental / Splash | High-Grade Nitrile (Double-gloved) | Kimberly-Clark Purple Nitrile™, Ansell TouchNTuff® | ~1–5 mins (Change immediately upon contact) |
| Immersion / High Vol | Laminate / EVOH | Silver Shield®, North® Silver Shield | >4 hours |
| Heavy Duty | PVA (Polyvinyl Alcohol) | Ansell Solvex® (Specific PVA lines) | Excellent resistance to aromatics (Avoid water contact) |
B. Respiratory Protection[1][3][6]
-
Primary Control: All work must be performed in a certified chemical fume hood.[1]
-
Secondary Control (Spill/Outside Hood):
C. Body & Eye Defense[2][7]
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting hand and respiratory protection based on experimental parameters.
Figure 1: Decision tree for selecting appropriate hand and respiratory protection based on exposure duration and volume.[1]
Operational Protocol: Handling & Disposal
Step 1: Pre-Experiment Setup
-
Check Inhibitor Status: Like styrene,
-cyclopropylstyrene may contain 4-tert-butylcatechol (TBC) to prevent polymerization.[1] If the liquid is cloudy or viscous, test for polymers.[1] -
Glassware: Use dry glassware. The cyclopropyl ring is acid-sensitive; ensure no acidic residues are present unless the experiment dictates acid catalysis.[1]
Step 2: Active Handling
-
Don PPE: Put on lab coat, goggles, and double nitrile gloves.[1] If handling >10mL, don Silver Shield gloves over the inner nitrile pair.[1]
-
Transfer: Use a glass syringe or cannula for transfer to minimize vapor release.[1] Avoid pouring.
-
Quenching: If used as a radical clock, ensure the reaction is fully quenched before removing from the hood.
Step 3: Waste Disposal
Never dispose of this chemical down the drain.[1] It is toxic to aquatic life and can polymerize in plumbing.[1]
-
Segregation: Collect in "Non-Halogenated Organic" waste streams.
-
Separation: Keep separate from strong oxidizers (peroxides, nitric acid) in the waste satellite area to prevent exothermic polymerization.
-
Labeling: Clearly tag as "Flammable," "Irritant," and "Styrene Derivative."[1]
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Peel off gloves immediately (do not roll).[1] 2. Wash with soap/water for 15 mins.[1] 3. Do not use alcohol/acetone (increases absorption).[1] |
| Eye Contact | 1. Flush at eyewash station for 15 mins. 2. Hold eyelids open. 3. Seek medical attention (ophthalmology). |
| Spill (<50 mL) | 1. Evacuate hood area. 2. Cover with activated charcoal or absorbent pads.[1] 3. Place in fume hood to evaporate residue safely. |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
